1,3-Dichloropropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUOJUYPBUZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2H6, Array, C3H6Cl2 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022004 | |
| Record name | 1,3-Dichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a sweet odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
248.7 °F at 760 mmHg (USCG, 1999), 120.4 °C @ 760 mm Hg, 120 °C | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
70 °F (est.) (USCG, 1999), 16 °C, 16 °C o.c. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in benzene, chloroform, alcohol, ether, In water, 2.75X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.3 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1878 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1876 @ 20 °C/4 °C, Relative density (water = 1): 1.19 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.90 (air= 1), Relative vapor density (air = 1): 3.9 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
18.2 [mmHg], 18.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.4 | |
| Record name | 1,3-Dichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
142-28-9 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ1HQ2GUCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-147.1 °F (USCG, 1999), -99.5 °C, -99 °C | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloropropane (C₃H₆Cl₂) is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, arising from the two chlorine atoms attached to the terminal carbons of a propane chain, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive profile of this compound, along with detailed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic sweet, chloroform-like odor.[1][3] It is sparingly soluble in water but soluble in common organic solvents such as alcohol and ether.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆Cl₂ | [1][3][4] |
| Molecular Weight | 112.99 g/mol | [1][3][4] |
| CAS Number | 142-28-9 | [1][3][4] |
| IUPAC Name | This compound | [3] |
| Density | 1.19 g/mL at 25 °C | [1] |
| Boiling Point | 120-122 °C | [1] |
| Melting Point | -99 °C | [1] |
| Flash Point | 16 °C (open cup) | [5] |
| Solubility in Water | 0.27 g/100 mL | [1] |
| Refractive Index (n²⁰/D) | 1.448 | [1] |
Molecular Structure
The structure of this compound consists of a three-carbon backbone with a chlorine atom attached to each of the terminal carbon atoms (C1 and C3). This arrangement makes both chlorine atoms primary halides, which influences their reactivity in nucleophilic substitution reactions.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 1,3-propanediol with hydrochloric acid.[6]
Materials:
-
1,3-Propanediol
-
Concentrated Hydrochloric Acid
-
Ammonium chloride
-
Water
-
1000 mL reaction flask with an oil-water separator and condenser
Procedure:
-
To a 1000 mL reaction flask, add 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.
-
Stir the mixture and heat to 60 °C.
-
Begin bubbling hydrogen chloride gas through the reaction mixture.
-
Continue passing HCl gas as the reaction proceeds. The clear solution will turn milky white.
-
Increase the temperature of the reaction mixture to 107 °C to initiate reflux and liquid separation.
-
Continue the reflux for 3 hours. The molar ratio of 1,3-propanediol to HCl gas should be approximately 1:3.
-
As the reaction progresses, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask.
-
The upper organic layer, which is this compound, is separated and collected.
-
The purity of the collected this compound can be determined by High-Performance Liquid Chromatography (HPLC).
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Varian System GC with a Varian ion trap MS).
-
Capillary column (e.g., DB-VRX, 30 m x 0.25 mm ID, 1.4 µm film thickness).
Sample Preparation:
-
For solid samples (e.g., soil, food), a homogenized sample (approximately 10 g) is weighed into a vial.
-
An extraction solution (e.g., 10 mL of hexane containing an internal standard like 2-bromo-1-chloropropane) is added.
-
The vial is sealed and shaken mechanically for 15 minutes.
-
The mixture is then centrifuged at 2500 rpm for 5 minutes.
-
An aliquot of the organic layer is transferred to an autosampler vial for GC-MS analysis.
GC-MS Conditions:
-
Injector Temperature: 200 °C
-
Injector Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 25 °C, hold for 1 min
-
Ramp to 130 °C at 10 °C/min
-
Ramp to 220 °C at 60 °C/min, hold for 1 min
-
-
MS Interface Temperature: 230 °C
-
Ions for Quantification (m/z): 75 (quantitation), 112 (confirmatory)
Chemical Reactivity and Pathways
This compound's reactivity is dominated by the two primary chlorine atoms, which are good leaving groups in nucleophilic substitution reactions. This allows for the introduction of a three-carbon chain into various molecules.
Reaction with Zinc Dust (Freund Reaction)
A notable reaction of this compound is its intramolecular cyclization when treated with zinc dust, yielding cyclopropane. This is a classic example of the Freund reaction.
Reaction with Nucleophiles
This compound readily reacts with various nucleophiles, such as amines, alkoxides, and thiolates, to form a range of derivatives. These reactions typically proceed via an Sₙ2 mechanism. For example, reaction with two equivalents of sodium hydroxide can lead to the formation of 1,3-propanediol.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, primarily centered around the two terminal chlorine atoms, allows for its use in a wide array of synthetic applications, including the formation of cyclic compounds and the introduction of propyl linkages into larger molecules. A thorough understanding of its properties, structure, and reaction pathways is crucial for its effective and safe utilization in research and development.
References
- 1. epa.gov [epa.gov]
- 2. This compound one reaction with zn and nal gives: a) propane b) 1-chloropropane [scoop.eduncle.com]
- 3. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 142-28-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dichloropropane (CAS 142-28-9) for Researchers and Drug Development Professionals
An authoritative guide on 1,3-Dichloropropane, detailing its chemical and physical characteristics, synthesis, applications in pharmaceutical development, and its toxicological profile. This document provides structured data, detailed experimental methodologies, and visual pathways to support advanced research and development.
Executive Summary
This compound (CAS 142-28-9) is a halogenated hydrocarbon that serves as a versatile bifunctional building block in organic synthesis. Its utility is most pronounced in the pharmaceutical and specialty chemical industries, where it is employed as a linker to introduce three-carbon chains and as a precursor for the synthesis of various cyclic and heterocyclic compounds. While it is a valuable synthetic tool, its toxicological profile, particularly its genotoxicity upon metabolic activation, necessitates careful handling and a thorough understanding of its metabolic fate. This guide provides a comprehensive overview of this compound, with a focus on its technical applications and safety considerations relevant to a scientific audience.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These data are essential for its application in chemical synthesis and for understanding its environmental and physiological disposition.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 142-28-9 | [1][2] |
| Molecular Formula | C₃H₆Cl₂ | [1][2] |
| Molecular Weight | 112.99 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Odor | Sweet, chloroform-like | [4] |
| Density | 1.19 g/mL at 25 °C | [1] |
| Melting Point | -99 °C | [1] |
| Boiling Point | 120-122 °C | [1] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [1] |
| Water Solubility | 2800 mg/L at 25 °C | [5] |
| Solubility | Miscible with ethanol, ether, acetone | [3] |
| Vapor Pressure | 20 mbar at 20 °C | [6] |
| Refractive Index (n20/D) | 1.448 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Characteristics / Peaks | Reference(s) |
| Mass Spectrometry (MS) | Major peaks can be found in the NIST WebBook database. | [7] |
| Infrared (IR) Spectroscopy | Sadtler Research Laboratories Prism Collection: 3209 | [4] |
| Nuclear Magnetic Resonance (NMR) | Varian Associates NMR Spectra Catalogue: 31 | [4] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the chlorination of 1,3-propanediol. The following section details a common experimental protocol for its preparation and subsequent analysis.
Synthesis from 1,3-Propanediol
A prevalent method for synthesizing this compound involves the reaction of 1,3-propanediol with hydrochloric acid, often in the presence of a catalyst such as ammonium chloride.
Experimental Protocol:
-
Apparatus Setup: A 1000 mL reaction flask is equipped with an oil-water separator and a condenser.
-
Charging the Reactor: The flask is charged with 400g of water, 5g of ammonium chloride, and 322g of 1,3-propanediol.
-
Initiating the Reaction: The mixture is stirred and heated to 60 °C. Hydrogen chloride (HCl) gas is then introduced into the mixture.
-
Reaction Progression: As the reaction proceeds, the clear liquid will turn milky white. The temperature is then increased to 107 °C, and the introduction of HCl gas continues to initiate reflux and liquid separation.
-
Product Collection: The reaction is allowed to reflux for approximately 3 hours, with a molar ratio of 1,3-propanediol to HCl gas maintained at 1:3. During this time, the oil-water separator will show two distinct layers. The lower aqueous phase is refluxed back into the reaction flask, while the upper organic layer, which is the this compound product, is separated and collected.
-
Purification and Analysis: The collected this compound can be purified by distillation. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Analytical Methodology
The identification and quantification of this compound in various matrices, such as drinking water or reaction mixtures, are commonly performed using gas chromatography (GC) coupled with mass spectrometry (MS).
Experimental Protocol (Purge-and-Trap GC/MS):
-
Sample Preparation: A water sample is placed in a purging vessel. An internal standard is added for quantification.
-
Purging: An inert gas (e.g., helium) is bubbled through the sample. Volatile organic compounds, including this compound, are purged from the sample and carried into a sorbent trap.
-
Thermal Desorption: The trap is rapidly heated, and the trapped analytes are desorbed into the gas chromatograph.
-
Gas Chromatography: The analytes are separated on a capillary column (e.g., fused silica). A temperature program is used to achieve separation of the compounds.[8][9]
-
Mass Spectrometry: The separated compounds are introduced into a mass spectrometer for identification and quantification. Mass spectrometry is used for confirmation, with a reported detection limit as low as 0.10 µg/L in water.[5] Standard EPA methods like 502.2 and 524.2 provide detailed guidance on this procedure.[10]
Applications in Drug Discovery and Development
The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[3][11]
Its primary roles in pharmaceutical synthesis include:
-
Three-Carbon Linker: It is used to introduce a flexible three-carbon propyl chain into molecules, which can be crucial for optimizing the pharmacokinetic or pharmacodynamic properties of a drug candidate.[11]
-
Synthesis of Cyclic and Heterocyclic Compounds: this compound is a key precursor for forming cyclopropane rings and various heterocyclic structures that are common motifs in drug molecules.[11] Its reaction with nucleophiles like amines, thiols, and alcohols allows for the construction of these ring systems.[11]
An illustrative, non-pharmaceutical example of its reactivity is the synthesis of 3,7-dithia-nonanedioic acid through its reaction with mercaptoacetic acid.[11] This reaction highlights its ability to form longer chains with functional groups at both ends.
Toxicology and Metabolism
A thorough understanding of the toxicological profile of this compound is crucial for ensuring laboratory safety and for assessing the potential risks of any related impurities in final products.
Table 3: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Mouse | Oral | 31.86 mmol/kg (14-day) | [10] |
| LD₅₀ | Rat | Oral | >1250 <2500 mg/kg | [12] |
| LD₅₀ | Rat | Dermal | >2000 mg/kg | [12] |
| LDLo | Dog | Oral | 3 g/kg | [13] |
| LC₅₀ | Rat | Inhalation | 11 mg/L (4 h) |
General Toxicity: this compound is classified as a flammable liquid and is harmful if inhaled.[14] It causes skin and serious eye irritation.[6] Acute exposure in animal studies has been shown to cause effects on the central nervous system, liver, and kidneys, as well as gastrointestinal bleeding.[10][13]
Genotoxicity and Mechanism of Action: There is evidence to suggest that this compound can be genotoxic. It has been shown to be mutagenic in Salmonella typhimurium strains TA100 and TA1535, particularly with metabolic activation.[5] This suggests that metabolites of this compound are the ultimate genotoxic species.
The proposed mechanism of toxicity involves a two-step process:
-
Metabolic Activation: The primary routes of metabolism are believed to be cytochrome P450-dependent oxidation and conjugation with glutathione (GSH).[13] The involvement of cytochrome P450 can lead to the formation of reactive metabolites.
-
DNA Damage: As an alkylating agent, this compound or its metabolites can form adducts with DNA, leading to DNA damage.[5] This is supported by findings that it can induce DNA damage in Bacillus subtilis following metabolic activation.[10] Glutathione conjugation is a detoxification pathway, and depletion of cellular GSH can enhance the toxic effects of the compound.[15]
Conclusion
This compound is a chemical intermediate with significant utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its bifunctional nature allows for its use as a versatile linker and a precursor for various cyclic structures. However, its potential for genotoxicity following metabolic activation underscores the importance of stringent safety protocols and a comprehensive understanding of its toxicological profile. This guide provides the foundational technical data and conceptual frameworks necessary for the informed and safe application of this compound in a research and drug development setting.
References
- 1. This compound 99 142-28-9 [sigmaaldrich.com]
- 2. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylene Dichloride CAS 142-28-9 | Industrial Grade | Aure Chemical [aurechem.com]
- 4. Page loading... [guidechem.com]
- 5. cdn.who.int [cdn.who.int]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Propane, 1,3-dichloro- [webbook.nist.gov]
- 8. epa.gov [epa.gov]
- 9. synectics.net [synectics.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. This compound | CAS#:142-28-9 | Chemsrc [chemsrc.com]
- 14. accustandard.com [accustandard.com]
- 15. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloropropane (C₃H₆Cl₂) is a halogenated hydrocarbon that serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and pesticides. A thorough understanding of its physical properties is paramount for its safe handling, application in experimental research, and for modeling its behavior in biological and environmental systems. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination and a logical workflow for property characterization.
Core Physical Properties
The physical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.
| Property | Value | Units |
| Molecular Weight | 112.99 | g/mol |
| Density | 1.19 | g/mL at 25 °C |
| Boiling Point | 120-122 | °C |
| Melting Point | -99 | °C |
| Flash Point | 21 | °C |
| Water Solubility | 0.27 | g/100 mL |
| Vapor Pressure | 18.2 | mmHg at 25 °C |
| Refractive Index | 1.448 | n20/D |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical properties of this compound.
Density Determination (OECD 109)
The density of a liquid is determined using a pycnometer, a hydrometer, or an oscillating densitometer. The pycnometer method is described here.
-
Apparatus: A pycnometer (a glass flask of a specific volume), a balance with a precision of ±0.1 mg, and a thermostatically controlled water bath.
-
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is determined.
-
The pycnometer is filled with the test substance (this compound), taking care to avoid the formation of air bubbles.
-
The filled pycnometer is placed in a thermostatically controlled water bath until it reaches thermal equilibrium.
-
The volume is adjusted to the calibration mark, and the exterior of the pycnometer is cleaned and dried.
-
The mass of the filled pycnometer is determined.
-
The density is calculated by dividing the mass of the substance by its volume.
-
Boiling Point Determination (OECD 103)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The ebulliometer method is a common and accurate procedure.
-
Apparatus: An ebulliometer, a heating device, and a calibrated temperature measuring device.
-
Procedure:
Melting Point Determination (OECD 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances like this compound, which are liquid at room temperature, this would be determined as the freezing point.
-
Apparatus: A capillary tube, a melting point apparatus with a heating block and a thermometer.
-
Procedure:
Flash Point Determination (ASTM D93)
The flash point is the lowest temperature at which the vapors of a volatile substance will ignite when exposed to an ignition source. The Pensky-Martens closed-cup method is widely used.[11][12][13][14][15]
-
Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, and an ignition source.[11][12][13]
-
Procedure:
-
The test cup is filled with this compound to the specified level.[11][13]
-
The lid is secured, and the sample is heated at a constant rate while being stirred.[11][13]
-
At regular temperature intervals, the ignition source is introduced into the vapor space of the cup.[11][13]
-
The flash point is the lowest temperature at which a flash is observed.[11]
-
Water Solubility Determination (OECD 105)
The flask method is suitable for determining the water solubility of substances.[16][17][18][19][20]
-
Apparatus: A flask, a stirring device, a thermostatically controlled water bath, and an analytical method to determine the concentration of the substance in water.
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The mixture is agitated in a thermostatically controlled water bath until equilibrium is reached.[18]
-
The solution is allowed to settle, and a sample of the aqueous phase is taken.
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography.[18]
-
Vapor Pressure Determination (OECD 104)
The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The static method is a direct measurement technique.
-
Apparatus: A sample vessel connected to a pressure measuring device, all enclosed in a thermostatically controlled environment.
-
Procedure:
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a substance. The Abbe refractometer is a common instrument for this measurement.[26][27][28][29]
-
Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water bath.
-
Procedure:
-
A few drops of this compound are placed on the prism of the refractometer.[27]
-
The prisms are closed, and the instrument is allowed to reach thermal equilibrium.
-
The light source is positioned, and the telescope is focused.
-
The control knob is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.[27]
-
The refractive index is read from the instrument's scale.[27]
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical substance like this compound.
References
- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. lcslaboratory.com [lcslaboratory.com]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. oecd.org [oecd.org]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. laboratuar.com [laboratuar.com]
- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. oecd.org [oecd.org]
- 18. filab.fr [filab.fr]
- 19. oecd.org [oecd.org]
- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 21. consilab.de [consilab.de]
- 22. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.co.in]
- 23. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 24. oecd.org [oecd.org]
- 25. laboratuar.com [laboratuar.com]
- 26. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 27. chem.ucla.edu [chem.ucla.edu]
- 28. Abbe refractometer operation method and precautions [en1.nbchao.com]
- 29. hinotek.com [hinotek.com]
1,3-Dichloropropane molecular weight and formula
An In-depth Technical Guide to 1,3-Dichloropropane
This guide provides comprehensive technical information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a key synthetic pathway.
Core Molecular Information
Molecular Formula: C₃H₆Cl₂[1][2][3][4]
Linear Formula: Cl(CH₂)₃Cl[1][3][5]
Molecular Weight: 112.99 g/mol [1][3][5] (also cited as 112.98 g/mol [2] and 112.986 g/mol [4])
Synonyms: Trimethylene dichloride, Propane, 1,3-dichloro-[2]
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic sweet, chloroform-like odor.[2] It is denser than water and not soluble in it.[2] The following table summarizes its key quantitative properties for easy reference.
| Property | Value | Source(s) |
| Density | 1.19 g/mL at 25 °C | [1][5] |
| Boiling Point | 120-122 °C | [1][5] |
| Melting Point | -99 °C | [1][5] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.448 | [1][5] |
| Vapor Pressure | 18.2 mmHg | [2] |
| Vapor Density | 3.90 (air = 1) | [2] |
| log Kow | 2.00 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. Below are protocols derived from established methods.
Synthesis of this compound from 1,3-Propanediol
This protocol describes the synthesis of this compound via the reaction of 1,3-propanediol with hydrochloric acid, using ammonium chloride as a catalyst.[6]
Materials:
-
1,3-Propanediol (322 g)
-
Ammonium chloride (5 g)
-
Water (400 g)
-
Hydrogen chloride (HCl) gas
-
1000 mL reaction flask equipped with an oil-water separator and condenser
Procedure:
-
Charge the 1000 mL reaction flask with 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.[6]
-
Stir the mixture and raise the temperature to 60°C.[6]
-
Begin bubbling HCl gas through the reaction mixture.[6]
-
Continue passing HCl gas as the clear solution turns milky white. Increase the temperature of the reaction mixture to 107°C to initiate reflux and liquid separation.[6]
-
Maintain the reflux for 3 hours. The molar ratio of 1,3-propanediol to HCl gas should be approximately 1:3.[6]
-
As the reaction progresses, two layers will form in the oil-water separator. The upper layer is the this compound product, which is collected. The lower aqueous phase is refluxed back into the reaction flask.[6]
-
The collected this compound can be further purified if necessary. This method has been reported to yield a purity of 99.7% as determined by HPLC.[6]
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol outlines a general procedure for the determination of this compound in environmental or biological samples, based on common analytical practices.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector and a suitable capillary column (e.g., DB-VRX).[7]
-
Purge and trap system for water or soil samples.[8]
Sample Preparation (for fruit/vegetable matrix): [7]
-
Weigh approximately 10 g of a homogenized sample into a 50 mL vial.
-
Immediately add 10 mL of an extraction solution (e.g., hexane) containing a suitable internal standard (e.g., 2-bromo-1-chloropropane).
-
Seal the vial and shake mechanically for 15 minutes.
-
Centrifuge the sample at 2500 rpm for 5 minutes to separate the layers.
-
Transfer an aliquot of the organic (upper) layer into an autosampler vial for GC/MS analysis.
GC/MS Conditions: [7]
-
Injector Temperature: 200°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 35°C, hold for 1 min; ramp to 130°C at 10°C/min; ramp to 220°C at 60°C/min; hold at 220°C for 1 min.
-
MS Interface Temperature: 230°C
-
Detection: Monitor for characteristic ions of this compound (e.g., m/z 75 for quantitation and m/z 112 for confirmation).[7]
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. 1,3-二氯丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Propane, 1,3-dichloro- [webbook.nist.gov]
- 5. 1,3-Dichlorpropan 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. publ.iss.it [publ.iss.it]
- 8. epa.gov [epa.gov]
Solubility of 1,3-Dichloropropane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-dichloropropane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide presents qualitative solubility information for this compound and quantitative data for the closely related compound, 1,3-dichloropropene, as a reference. Additionally, a detailed experimental protocol for determining the solubility of a liquid analyte in an organic solvent is provided, along with a visual representation of the experimental workflow.
Core Concepts in Solubility
The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a halogenated alkane, it is a relatively nonpolar molecule. Consequently, it exhibits greater solubility in nonpolar organic solvents, where intermolecular forces (primarily van der Waals forces) are similar between the solute and the solvent. Its solubility in polar solvents is limited due to the significant energy required to overcome the strong hydrogen bonds present in polar solvents like water.
Solubility Data
Table 1: Qualitative and Quantitative Solubility of this compound and Related Compounds
| Solute | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Alcohol | Not Specified | Soluble[1] | Qualitative |
| Ether | Not Specified | Soluble[1] | Qualitative | |
| Benzene | Not Specified | Soluble[1] | Qualitative | |
| Chloroform | Not Specified | Soluble[1] | Qualitative | |
| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative | |
| 1,3-Dichloropropene | Acetone | Not Specified | Miscible[2] | Quantitative |
| Benzene | Not Specified | Miscible[2] | Quantitative | |
| Carbon Tetrachloride | Not Specified | Miscible | Quantitative | |
| Heptane | Not Specified | Miscible | Quantitative | |
| Methanol | Not Specified | Miscible | Quantitative | |
| Toluene | Not Specified | Soluble[2] | Qualitative | |
| Octane | Not Specified | Soluble[2] | Qualitative | |
| Hydrocarbons | Not Specified | Miscible[2] | Quantitative | |
| Halogenated Solvents | Not Specified | Miscible[2] | Quantitative | |
| Esters | Not Specified | Miscible[2] | Quantitative | |
| Ketones | Not Specified | Miscible[2] | Quantitative |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[3][4][5] This protocol outlines the steps for determining the solubility of a liquid like this compound in an organic solvent, followed by quantification using gas chromatography (GC).
1. Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Analytical balance
-
Glass vials with screw caps or sealed ampoules
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE or other solvent-compatible material)
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)
-
Volumetric flasks and pipettes for standard preparation
2. Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute is crucial to ensure that the solvent becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved this compound to separate.
-
To ensure complete separation of the undissolved phase, centrifuge the vial at a high speed.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining undissolved micro-droplets. This step is critical to prevent overestimation of the solubility.
-
-
Quantification by Gas Chromatography (GC):
-
Preparation of Standards: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.
-
Calibration Curve: Inject the standard solutions into the GC to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject a known volume of the filtered, saturated sample into the GC.
-
Concentration Determination: Use the peak area of the sample from the chromatogram and the calibration curve to determine the concentration of this compound in the saturated solution.
-
3. Data Reporting:
The solubility is typically reported in units of grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility using the shake-flask method.
References
An In-depth Technical Guide to the Synthesis and Preparation of 1,3-Dichloropropane
This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for 1,3-dichloropropane, a significant intermediate in the production of pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and process workflows.
Synthesis from 1,3-Propanediol and Hydrochloric Acid
A common laboratory and potential industrial method for the synthesis of this compound involves the reaction of 1,3-propanediol with hydrogen chloride gas in the presence of a catalyst. This process is characterized by its high yield and purity.
Reaction Pathway and Workflow
The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl groups of 1,3-propanediol are replaced by chlorine atoms from hydrogen chloride. Ammonium chloride is utilized as a catalyst to facilitate the reaction. The process involves heating the reactants and continuously passing HCl gas through the mixture, followed by separation of the resulting this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 97.2% | [3] |
| Purity | 99.7% (by HPLC) | [3] |
| Reactant Molar Ratio (1,3-propanediol:HCl) | 1:3 | [3] |
| Reaction Temperature | 60°C initially, raised to 107°C | [3] |
| Reaction Time | 3 hours (reflux) | [3] |
| Catalyst | Ammonium Chloride | [3] |
Experimental Protocol
The following protocol is based on the synthesis of this compound from 1,3-propanediol.[3]
Materials:
-
1,3-propanediol (322 g)
-
Ammonium chloride (5 g)
-
Water (400 g)
-
Hydrogen chloride (HCl) gas
-
1000 ml reaction flask
-
Oil-water separator
-
Condenser
Procedure:
-
To a 1000 ml reaction flask equipped with an oil-water separator and a condenser, add 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.
-
Stir the mixture and raise the temperature to 60°C.
-
Begin to pass HCl gas through the reaction mixture.
-
Continue passing HCl gas as the reaction liquid turns from clear to milky white.
-
Increase the temperature of the reaction mixture to 107°C to initiate reflux and liquid separation.
-
Continue the reflux for 3 hours. The molar ratio of 1,3-propanediol to HCl gas should be maintained at approximately 1:3.
-
During reflux, the oil-water separator will show two layers. The lower aqueous phase should be refluxed back into the reaction flask.
-
The upper oily layer, which is this compound, is separated and collected.
-
The final product is analyzed for purity, which is expected to be around 99.7% by HPLC, with a yield of approximately 97.2%.
Synthesis from Bis(3-hydroxypropyl)ether and Hydrogen Chloride
An alternative synthesis route utilizes bis(3-hydroxypropyl)ether, a byproduct from 1,3-propanediol production, reacting it with hydrogen chloride.[1][2] This method can be performed with or without a catalyst, though the use of tertiary basic nitrogen compounds is preferred.[1][2]
Reaction Pathway and Workflow
In this process, bis(3-hydroxypropyl)ether is cleaved and chlorinated by hydrogen chloride. Tertiary basic nitrogen compounds, such as pyridine bases, act as catalysts. The reaction involves heating the mixture while introducing hydrogen chloride, followed by distillation to separate the this compound and water of reaction.[1][2] The process can be run continuously.[1][2]
References
An In-depth Technical Guide to the Discovery and History of 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichloropropane (C₃H₆Cl₂), also known historically as trimethylene dichloride, is a halogenated hydrocarbon that has played a niche but significant role in the advancement of organic synthesis. While it lacks the extensive application history of some industrial solvents or reagents, its unique structural properties have made it a valuable intermediate, most notably in the foundational synthesis of cyclopropane. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and applications of this compound, with a focus on detailed experimental protocols and the underlying chemical principles relevant to research and development professionals.
Discovery and Historical Context
While a singular discovery of this compound is not prominently documented, its existence and preparation were established by the late 19th century. The most significant early milestone associated with 1,3-dihalopropanes is the first synthesis of cyclopropane by Austrian chemist August Freund in 1881.[1] Freund successfully prepared the three-membered ring by treating 1,3-dibromopropane with sodium metal.[1][2] This intramolecular Wurtz-type reaction, now known as the Freund reaction, established the utility of 1,3-dihalopropanes as precursors to cyclopropyl moieties, a structural motif of considerable interest in medicinal chemistry and materials science.
The reaction principle was later adapted for this compound, notably in the Hass cyclopropane process, which utilized the more economical chloro-derivative with zinc as the reducing agent.[3] Early syntheses of this compound itself were typically achieved by the reaction of 1,3-propanediol (trimethylene glycol) with chlorinating agents, a method that remains a viable laboratory and industrial approach today.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are critical for its application in synthesis and for its identification. The data has been compiled from various sources for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆Cl₂ | --INVALID-LINK-- |
| Molecular Weight | 112.99 g/mol | --INVALID-LINK-- |
| CAS Number | 142-28-9 | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Density | 1.1896 g/mL at 20 °C | --INVALID-LINK-- |
| Boiling Point | 120-122 °C | --INVALID-LINK-- |
| Melting Point | -99.5 °C | --INVALID-LINK-- |
| Flash Point | 32 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.4481 | --INVALID-LINK-- |
| Solubility | Soluble in alcohol and ether; slightly soluble in water (0.27 g/100 mL) | --INVALID-LINK-- |
| Synonyms | Trimethylene dichloride, Trimethylene chloride | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is characterized by two main signals: a quintet around δ 2.2 ppm corresponding to the central CH₂ group and a triplet around δ 3.6 ppm for the two terminal CH₂Cl groups. |
| ¹³C NMR | The carbon NMR spectrum shows two distinct signals: one for the central carbon atom and another for the two equivalent terminal carbon atoms attached to chlorine. |
| Mass Spectrometry (EI) | The mass spectrum exhibits a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of two chlorine atoms (M, M+2, M+4). Common fragmentation patterns involve the loss of HCl and chlorine radicals. |
Synthesis and Experimental Protocols
The synthesis of this compound has evolved, but the fundamental chemistry of converting a 1,3-diol to a dihalide remains central.
Historical Synthesis from 1,3-Propanediol
One of the earliest and most straightforward methods for preparing this compound involves the direct conversion of 1,3-propanediol using a strong chlorinating agent.
Experimental Protocol: Reaction of 1,3-Propanediol with Thionyl Chloride
-
Objective: To synthesize this compound via the reaction of 1,3-propanediol with thionyl chloride (SOCl₂).
-
Materials:
-
1,3-Propanediol (1 mole)
-
Thionyl chloride (2.2 moles, slight excess)
-
Pyridine (catalytic amount, e.g., 0.02 moles)
-
Anhydrous diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-propanediol and a catalytic amount of pyridine.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride from the dropping funnel with constant stirring. The reaction is exothermic and will produce HCl and SO₂ gas, which should be vented to a fume hood or passed through a scrubber.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
-
Wash the ether layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by fractional distillation, collecting the fraction boiling at approximately 120-122 °C.
-
Modern Synthesis from Bis(3-hydroxypropyl)ether
A more recent patented process utilizes bis(3-hydroxypropyl)ether, a byproduct of 1,4-butanediol production, as a cost-effective starting material.[4] This process involves not only the substitution of the hydroxyl groups but also the cleavage of the ether linkage by hydrogen chloride.
Experimental Protocol Overview
-
Objective: To synthesize this compound from bis(3-hydroxypropyl)ether and hydrogen chloride.[4]
-
Reaction: HO(CH₂)₃O(CH₂)₃OH + 4 HCl → 2 Cl(CH₂)₃Cl + 3 H₂O
-
Procedure Summary:
-
Bis(3-hydroxypropyl)ether is reacted with gaseous hydrogen chloride in the presence of a catalyst, such as a tertiary basic nitrogen compound (e.g., pyridine).[4]
-
The reaction mixture is heated, and the this compound and water of reaction are continuously distilled off.[4]
-
The distillate separates into two phases (aqueous and organic). The organic phase, containing the product, is isolated and purified by a final distillation.[4]
-
Applications in Organic Synthesis and Industry
While sometimes used as a solvent, the primary value of this compound lies in its role as a bifunctional electrophile.
-
Synthesis of Cyclopropane: As mentioned, the most historically significant application is the synthesis of cyclopropane via the Freund reaction or its variants.[2][3] This reaction showcases the utility of 1,3-dihalides in forming three-membered rings through intramolecular coupling.
-
Chemical Intermediate: It serves as a C3 building block in the synthesis of various pharmaceuticals and agrochemicals. The two terminal chlorine atoms can be displaced by a wide range of nucleophiles, allowing for the construction of more complex molecules, including heterocyclic compounds.
-
Historical Use in Fumigants: this compound has been identified as a component or contaminant in some older soil fumigant formulations that primarily contained 1,3-dichloropropene and 1,2-dichloropropane.
Toxicology and Metabolic Pathways
It is crucial to distinguish the toxicology of this compound from its more widely studied and regulated unsaturated analogue, 1,3-dichloropropene. Data specific to this compound is limited but suggests it is moderately toxic by ingestion and is an irritant to the eyes and skin.
The metabolic fate of this compound is not well-documented in the literature. However, for context and as a model for how similar small halogenated alkanes are processed in vivo, the metabolic pathway of the related compound 1,3-dichloropropene is instructive for drug development professionals. The primary detoxification route for 1,3-dichloropropene is conjugation with glutathione (GSH), a pathway common for electrophilic compounds.
Disclaimer: The following diagram illustrates the metabolic pathway for 1,3-dichloropropene , not this compound. This is provided for illustrative purposes due to the scarcity of data on this compound itself.
The metabolism of 1,3-dichloropropene is initiated by conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[5][6] This is considered a detoxification step. The resulting glutathione conjugate can then be further processed through the mercapturic acid pathway, ultimately leading to a water-soluble N-acetylcysteine conjugate that is excreted in the urine.[5] A minor, alternative pathway may involve oxidation by cytochrome P450 enzymes to form a reactive epoxide, which is a proposed mechanism for its genotoxicity.[2]
Conclusion
This compound holds a unique place in the history of organic chemistry. While its direct applications are limited, its role as a precursor in the seminal synthesis of cyclopropane highlights its importance as a research chemical. For modern scientists and drug development professionals, it remains a useful C3 bifunctional intermediate. Understanding its historical synthesis, physicochemical properties, and reactivity provides a valuable foundation for its application in contemporary organic synthesis. Further research into its specific metabolic pathways and toxicological profile would be beneficial to fully characterize its safety and potential biological interactions.
References
A Technical Guide to the Spectroscopic Analysis of 1,3-Dichloropropane
This guide provides a comprehensive overview of the spectroscopic data for 1,3-dichloropropane, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.73 | Triplet | 4H | -CH₂-Cl |
| ~2.25 | Quintet | 2H | -CH₂- |
Solvent: CDCl₃. Instrument: Varian A-60D.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~45 | -CH₂-Cl |
| ~35 | -CH₂- |
Note: In the proton-decoupled ¹³C NMR spectrum, both signals appear as singlets. The predicted multiplicities for a proton-coupled spectrum would be triplets.[2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (alkane) |
| 1450 | Medium | CH₂ bend (scissoring) |
| 1290 | Medium | CH₂ wag |
| 740 | Strong | C-Cl stretch |
| 650 | Strong | C-Cl stretch |
Sample preparation: Neat liquid film between NaCl plates.[3][4]
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 76 | 100 | [CH₂CH₂CH₂Cl]⁺ (M-Cl)⁺ |
| 78 | 32.5 | [CH₂CH₂CH₂³⁷Cl]⁺ (isotope peak) |
| 41 | 80 | [C₃H₅]⁺ (allyl cation) |
| 112 | <10 | [C₃H₆Cl₂]⁺ (Molecular ion, M⁺) |
| 114 | <5 | [C₃H₆³⁵Cl³⁷Cl]⁺ (M+2)⁺ |
| 116 | <1 | [C₃H₆³⁷Cl₂]⁺ (M+4)⁺ |
Source: NIST Mass Spectrometry Data Center.[5][6]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[7][8]
-
Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[9][10]
-
Cap the NMR tube securely. The final sample height in the tube should be approximately 4-5 cm.[10]
-
-
Data Acquisition (General Procedure):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[7]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[11]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse angle, relaxation delay). For quantitative ¹³C NMR, a long relaxation delay and gated decoupling may be necessary.[12]
-
Acquire the Free Induction Decay (FID) data.
-
Process the FID using a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[13] Handle them by the edges to avoid moisture contamination.
-
Place one drop of liquid this compound onto the center of one salt plate.[13]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[14]
-
-
Data Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Collect a background spectrum of the ambient air and salt plates (if desired). This will be automatically subtracted from the sample spectrum.
-
Place the prepared salt plate assembly into the sample holder in the spectrometer.
-
Acquire the infrared spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator for storage.[13]
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction (for a Volatile Liquid):
-
The sample can be introduced directly via a heated inlet system or, more commonly, through a gas chromatograph (GC-MS) for separation and introduction.[15]
-
For GC-MS, a small volume of a dilute solution of this compound in a volatile solvent is injected into the GC. The compound is volatilized and separated from the solvent on a capillary column before entering the mass spectrometer.
-
-
Data Acquisition (Electron Ionization - EI):
-
Once in the ion source of the mass spectrometer, the gaseous this compound molecules are bombarded by a high-energy electron beam (typically 70 eV).[15]
-
This causes the molecules to ionize, primarily forming a molecular ion (M⁺), and to fragment into smaller, characteristic charged ions.
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.[16]
-
Visualization of Spectroscopic Analysis
The following diagram illustrates the logical workflow of how different spectroscopic techniques are used to elucidate the structure of this compound.
Caption: Workflow of structural elucidation for this compound using spectroscopy.
References
- 1. spectrabase.com [spectrabase.com]
- 2. homework.study.com [homework.study.com]
- 3. Propane, 1,3-dichloro- [webbook.nist.gov]
- 4. Propane, 1,3-dichloro- [webbook.nist.gov]
- 5. Propane, 1,3-dichloro- [webbook.nist.gov]
- 6. Propane, 1,3-dichloro- [webbook.nist.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. ursinus.edu [ursinus.edu]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. emeraldcloudlab.com [emeraldcloudlab.com]
A Comprehensive Technical Guide to the Safe Handling of 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 1,3-dichloropropane, a chemical that, while valuable in various applications, necessitates careful management due to its hazardous properties. The following sections detail its physical and chemical characteristics, associated health hazards, and the essential measures for safe handling, storage, and emergency response.
Section 1: Chemical and Physical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. This colorless liquid possesses a sweet odor and is highly flammable.[1][2] Key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 142-28-9 | [3][4] |
| Molecular Formula | C₃H₆Cl₂ | [2] |
| Molecular Weight | 112.98 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Sweetish | [1][2] |
| Boiling Point | 120-122 °C (248-251.6 °F) | [2] |
| Melting Point | -99.5 °C (-147.1 °F) | [2] |
| Flash Point | 16 °C (60.8 °F) - Closed Cup | [1] |
| Vapor Density | 3.9 (Air = 1) | [2] |
| Vapor Pressure | 22 mmHg at 20 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, and chloroform.[2] | |
| Autoignition Temperature | 480 °C (896 °F) | [3] |
| Lower Explosion Limit | 3.4% | [3] |
| Upper Explosion Limit | 14.5% | [3] |
Section 2: Health Hazard Information
This compound is classified as a hazardous substance, posing risks through inhalation, skin contact, and ingestion.[1][3] It is crucial for personnel to be aware of these potential health effects to ensure appropriate protective measures are taken.
Routes of Exposure and Effects:
-
Inhalation: Inhalation of vapors can cause irritation to the respiratory tract.[3][4] High concentrations may lead to central nervous system depression.[1]
-
Skin Contact: The substance is irritating to the skin, and prolonged contact can cause redness and a smarting sensation.[1][3]
-
Eye Contact: Vapors and direct contact with the liquid will cause eye irritation.[3][4]
-
Ingestion: The toxicological properties following ingestion have not been fully investigated, but it is considered harmful.[3]
Carcinogenicity: While some related compounds like 1,3-dichloropropene are considered potential carcinogens, the carcinogenicity of this compound is not as definitively established in the provided search results.[5] However, due to its chemical nature, it should be handled with the caution afforded to potentially hazardous substances.
Section 3: Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimizing exposure risks and preventing accidents.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Grounding and bonding of containers are necessary when transferring the material to prevent static discharge, which can ignite the flammable vapors.[1][3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[6]
-
Empty containers may retain product residue and should be handled as hazardous.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][3]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]
Section 4: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are the primary lines of defense against exposure to this compound.
Engineering Controls:
-
Ventilation: Use of local exhaust ventilation or a chemical fume hood is essential to keep airborne concentrations below exposure limits.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.[3][6]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]
Section 5: Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][3] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[3]
-
Hazards: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][4] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3] Hazardous combustion products include carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[1][4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and eliminate all ignition sources.[1] Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[4]
-
Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3] Place the absorbed material into a suitable, closed container for disposal.[1] Use spark-proof tools during cleanup.[3]
Section 6: Disposal Considerations
Disposal of this compound and its contaminated materials must be handled in accordance with all applicable federal, state, and local regulations. It should be treated as a hazardous waste.[3]
Section 7: Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the safety assessment of this compound, such as the specific methodologies for determining its toxicological endpoints (e.g., LD50, LC50) or physical properties (e.g., flash point), are not extensively detailed in publicly available safety documents. These studies are typically conducted under standardized guidelines (e.g., OECD, EPA test guidelines) by specialized laboratories. The reported values in this guide are the results of such standardized testing.
Similarly, the specific molecular signaling pathways through which this compound exerts its toxic effects are not well-elucidated in the available literature. The health hazard information is primarily based on observational data from animal studies and human exposure incidents. Further research is required to delineate the precise mechanisms of toxicity at the cellular and molecular levels.
Section 8: Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
This comprehensive guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all personnel working with this chemical are thoroughly trained on these procedures and have access to all necessary safety equipment. Always consult the most recent Safety Data Sheet (SDS) for the specific product in use.
References
An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,3-dichloropropane. The information is intended to support research, development, and safety protocols within the scientific and pharmaceutical industries. All quantitative data is presented in structured tables for ease of reference, and key experimental methodologies are detailed.
Core Thermodynamic and Physical Properties
This compound (C₃H₆Cl₂) is a halogenated alkane with the CAS number 142-28-9.[1][2] Accurate thermodynamic data is crucial for understanding its behavior in chemical reactions, for process design, and for safety assessments.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic properties of this compound.
| Property | Value | Units | Reference |
| Standard Molar Entropy (Ideal Gas) | Data available, specific value not cited in snippets | J·mol⁻¹·K⁻¹ | [3] |
| Heat of Combustion (Liquid) | -3709 | cal/g | [4] |
| Heat of Vaporization | 71.71 (at boiling point) | cal/g | [4] |
| Liquid Heat Capacity | 157.0 (at 298.15 K) | J·mol⁻¹·K⁻¹ | [5] |
Note: The NIST Web Thermo Tables (WTT) indicate the availability of critically evaluated data for the ideal gas enthalpy and entropy of this compound, however, specific values were not present in the provided search snippets.[3]
Physical Properties
A summary of the key physical properties of this compound is provided below.
| Property | Value | Units | Reference |
| Molecular Weight | 112.986 | g·mol⁻¹ | [1] |
| Boiling Point | 120-122 | °C | [6][7] |
| Melting Point | -99 | °C | [6][7] |
| Vapor Pressure | 18.2 | mmHg | [4] |
| Henry's Law Constant | 9.76 x 10⁻⁴ | atm·m³·mol⁻¹ | [4] |
Experimental Protocols
The determination of thermodynamic properties requires precise and accurate experimental methods. The following sections detail the general procedures for measuring key thermodynamic parameters of substances like this compound.
Determination of Heat of Combustion via Bomb Calorimetry
The heat of combustion of organochlorine compounds can be determined using a conventional bomb calorimeter.
Methodology:
-
Sample Preparation: A known mass of the liquid this compound sample is encapsulated in a combustible container of known heat of combustion. For volatile liquids, this is often a sealed glass ampoule which is then placed inside the bomb.
-
Bomb Preparation: The bomb is charged with a small amount of a reducing solution, such as hydrazine dihydrochloride, supported on a glass filter cloth. This solution is crucial for reducing the free chlorine and hydrogen chloride formed during combustion into chloride ions, ensuring a complete and well-defined reaction.
-
Assembly and Combustion: The bomb is sealed, pressurized with a known excess of pure oxygen, and placed in a calorimeter vessel containing a precisely measured quantity of water. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion. The temperature rise is used to calculate the total heat released.
-
Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid and other side products formed. Corrections are made for the heat of formation of these side products.
-
Calculation: The heat of combustion of the sample is calculated from the corrected temperature rise and the known heat capacity of the calorimeter system.[8]
Determination of Vapor Pressure
The vapor pressure of a substance can be measured by static or dynamic methods. The Knudsen effusion method is suitable for low vapor pressures.
Knudsen Effusion Method:
-
Apparatus: The core of the apparatus is an effusion cell, which is a small, thermostated container with a tiny orifice of known area. The cell is placed in a high-vacuum chamber.
-
Measurement: A sample of this compound is placed in the effusion cell. At a given temperature, the molecules of the vapor effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
-
Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.[9][10]
Static Method:
-
Apparatus: A sample of the liquid is placed in a thermostated container connected to a pressure measuring device (manometer). The system is evacuated to remove air.
-
Measurement: The sample is allowed to reach thermal equilibrium with its vapor at a set temperature. The pressure of the vapor in the headspace is then directly measured by the manometer. This is repeated at various temperatures to obtain the vapor pressure curve.[9][11]
Visualizations
The following diagrams illustrate a key experimental workflow and the conceptual relationship between different thermodynamic properties.
Caption: Workflow for Heat of Combustion Determination.
Caption: Interrelation of Key Thermodynamic Properties.
References
- 1. Propane, 1,3-dichloro- [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 4. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propane, 1,3-dichloro- [webbook.nist.gov]
- 6. This compound | 142-28-9 [chemicalbook.com]
- 7. 1,3-二氯丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene (Journal Article) | OSTI.GOV [osti.gov]
- 9. youtube.com [youtube.com]
- 10. The effect of halogen hetero-atoms on the vapor pressures and thermodynamics of polycyclic aromatic compounds measured via the Knudsen effusion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. srd.nist.gov [srd.nist.gov]
Methodological & Application
Application Notes and Protocols for 1,3-Dichloropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloropropane (CAS 142-28-9) is a versatile bifunctional electrophile widely employed in organic synthesis as a three-carbon (C3) building block.[1] Its two primary chlorine atoms serve as reactive sites for nucleophilic substitution, enabling the construction of a variety of cyclic and acyclic structures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including the formation of cyclopropanes, cyclobutanes, and various nitrogen-, sulfur-, and oxygen-containing heterocycles.
Synthesis of Cycloalkanes
This compound is a key reagent for the synthesis of three- and four-membered carbocyclic rings through intramolecular cyclization reactions.
The reaction of this compound with a reducing agent, such as zinc dust, provides a direct route to cyclopropane. This reaction proceeds via an organozinc intermediate that undergoes intramolecular cyclization.
Experimental Protocol: Preparation of Cyclopropane from this compound
This protocol is adapted from a patented procedure for the synthesis of cyclopropane.
Reaction Scheme:
A simple reaction scheme for cyclopropane synthesis.
Materials:
-
This compound
-
Zinc dust
-
Sodium iodide (catalytic amount)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, a mixture of a high-boiling point solvent (e.g., diphenyl ether) and zinc dust is prepared.
-
A catalytic amount of sodium iodide is added to the mixture.
-
This compound is added to the stirred suspension.
-
The mixture is heated to a temperature of 180-210 °C to initiate the reaction.
-
The gaseous cyclopropane product is evolved and can be collected in a cold trap or by gas displacement.
-
The collected gas can be further purified by rectification.
Quantitative Data:
| Reactant | Reagent | Product | Yield | Reference |
| This compound | Zn dust, NaI | Cyclopropane | N/A | Adapted from US Patent 2,235,762 |
This compound is an effective dielectrophile in the malonic ester synthesis for the construction of cyclobutane rings. The reaction involves the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid
Reaction Workflow:
Workflow for cyclobutanecarboxylic acid synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Alkylation: Diethyl malonate is treated with one equivalent of sodium ethoxide in ethanol to generate the corresponding enolate. This compound is then added, and the mixture is refluxed to afford the mono-alkylated product.
-
Cyclization: A second equivalent of sodium ethoxide is added to the reaction mixture to facilitate intramolecular cyclization, forming diethyl cyclobutane-1,1-dicarboxylate.
-
Hydrolysis and Decarboxylation: The resulting diester is saponified by heating with aqueous sodium hydroxide. The reaction mixture is then acidified with hydrochloric acid and heated to induce decarboxylation, yielding cyclobutanecarboxylic acid.
Quantitative Data:
| Starting Material | Key Reagents | Product | Yield | Reference |
| Diethyl malonate | This compound, NaOEt, NaOH, HCl | Cyclobutanecarboxylic Acid | 18-21% | Organic Syntheses, Coll. Vol. 2, p.152 (1943); Vol. 18, p.20 (1938)[2] |
Synthesis of Nitrogen-Containing Heterocycles
This compound is a valuable precursor for the synthesis of four- and six-membered nitrogen-containing heterocycles.
The reaction of this compound with primary amines provides a straightforward method for the synthesis of N-substituted azetidines. The reaction proceeds via a double nucleophilic substitution.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted Azetidines
Logical Relationship:
Formation of N-substituted azetidines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., acetonitrile or DMF)
Procedure:
-
A mixture of the primary amine (1 equivalent), this compound (1.1 equivalents), and a base (2.2 equivalents) in a suitable solvent is prepared.
-
The reaction mixture is heated to reflux and stirred for several hours to days, while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the N-substituted azetidine.
Quantitative Data:
| Primary Amine | Product | Yield | Reference |
| Benzylamine | 1-Benzylazetidine | 79% | Journal of Organic Chemistry, 2006, 71 (20), pp 7885–7887[3] |
Synthesis of Sulfur-Containing Heterocycles
The electrophilic nature of this compound makes it a suitable substrate for reactions with sulfur nucleophiles to form sulfur-containing heterocycles.
1,3-Dithiane, a valuable protecting group for carbonyl compounds and a key intermediate in umpolung chemistry, can be synthesized from this compound and a sulfur source.
Experimental Protocol: Synthesis of 1,3-Dithiane
Reaction Scheme:
Synthesis of 1,3-dithiane.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
Procedure:
-
Sodium sulfide nonahydrate is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
This compound is added to the solution.
-
The mixture is heated to reflux and stirred for several hours.
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The residue is distilled under reduced pressure to yield 1,3-dithiane.
Quantitative Data:
| Starting Material | Reagent | Product | Yield | Reference |
| This compound | Na₂S·9H₂O | 1,3-Dithiane | ~60% | General procedure adapted from standard organic synthesis texts. |
Synthesis of Oxygen-Containing Heterocycles
This compound can be utilized in the synthesis of oxygen-containing heterocycles, although these reactions can be more challenging due to the lower nucleophilicity of oxygen compared to nitrogen and sulfur.
In principle, this compound can undergo an intramolecular Williamson ether synthesis to form an oxetane ring. However, this reaction is often low-yielding due to the strain of the four-membered ring and competing intermolecular reactions. The synthesis is more commonly achieved from 1,3-diols. A hypothetical protocol starting from a precursor derived from this compound is presented.
Conceptual Protocol: Synthesis of an Oxetane Derivative
Experimental Workflow:
Conceptual workflow for oxetane synthesis.
Procedure Outline:
-
Formation of a 1,3-diol precursor: this compound would first need to be converted to a suitable 1,3-diol derivative.
-
Monotosylation: The diol is then selectively monotosylated using one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Intramolecular Cyclization: The resulting mono-tosylate is treated with a strong base, such as sodium hydride (NaH), to deprotonate the remaining hydroxyl group, which then acts as an intramolecular nucleophile to displace the tosylate group and form the oxetane ring.
Note: Direct synthesis of oxetanes from this compound and an oxygen nucleophile is generally inefficient. The use of 1,3-diols as precursors is the preferred method.[1][4]
This compound is a cost-effective and versatile C3 building block for a range of synthetic transformations. Its ability to participate in intramolecular cyclizations makes it particularly useful for the construction of small carbocycles and heterocycles. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this important reagent. For all procedures, it is crucial to adhere to standard laboratory safety practices, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
Application Notes and Protocols for 1,3-Dichloropropane as a Solvent in Chemical Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dichloropropane (CAS No. 142-28-9) is a halogenated organic compound recognized for its utility as an intermediate in organic synthesis and as an industrial solvent.[1][2] Its chemical structure, featuring two reactive chlorine atoms on a propane chain, allows it to participate in a variety of chemical transformations.[3][4] These application notes provide a comprehensive overview of the physical and chemical properties of this compound, safety and handling protocols, and its applications in chemical reactions, both as a solvent and a reactive intermediate.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic sweet, chloroform-like odor.[2][5] It is slightly soluble in water but miscible with many organic solvents like alcohol, ether, benzene, and chloroform.[5][6] Its properties make it a candidate for use as a solvent in industrial cleaning formulations for dissolving resins, fats, and oils.[7][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₃H₆Cl₂ | [9] |
| Molecular Weight | 112.99 g/mol | [10][11] |
| Appearance | Colorless liquid | [5] |
| Odor | Sweet, chloroform-like | [2][5] |
| Density | 1.19 g/mL at 25 °C | [11] |
| Boiling Point | 120-122 °C | [11] |
| Melting Point | -99 °C to -100 °C | [11][12] |
| Flash Point | 16 °C (open cup) / 36 °C (closed cup) | [11][13] |
| Water Solubility | 0.8 g/L at 20 °C | [6] |
| Refractive Index | n20/D 1.448 | [11] |
| Vapor Density | 3.90 (air = 1) |[5] |
Safety and Handling
This compound is a highly flammable and toxic substance that requires careful handling in a well-ventilated area.[9][13] It is irritating to the eyes, skin, and respiratory system.[14][15]
Table 2: Safety Information for this compound
| Hazard Information | Precautionary Measures and First Aid |
|---|---|
| Hazard Statements: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[11] | Prevention: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[14][16] |
| Incompatibility: Incompatible with strong oxidizing and reducing agents, many amines, nitrides, alkali metals, and epoxides.[2][10] | Storage: Store in a cool, well-ventilated, flame-proof area. Keep containers tightly sealed and grounded.[13][16] |
| First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14] | First Aid (Skin): Remove contaminated clothing. Rinse skin with plenty of water.[14] |
| First Aid (Inhalation): Move victim to fresh air and keep at rest. Call a poison center or doctor if you feel unwell.[14] | Spill Response: Isolate spill area. Eliminate all ignition sources. Absorb with dry earth, sand, or other non-combustible material and transfer to containers.[10] |
Applications in Chemical Synthesis
While this compound can be used as a solvent, its primary role in synthetic organic chemistry is as a bifunctional building block. The two terminal chlorine atoms are good leaving groups, making it an excellent substrate for nucleophilic substitution reactions to introduce a three-carbon propyl chain.[3][4]
This compound readily reacts with various nucleophiles such as amines, thiols, and carbanions to form new carbon-heteroatom or carbon-carbon bonds.[3] This reactivity is fundamental to its use in synthesizing heterocycles and other complex molecules.[4] For instance, reacting it with a di-nucleophile like a diamine or dithiol can lead to the formation of five-membered rings.[4]
Caption: General workflow for a nucleophilic substitution reaction.
Protocol 1: General Procedure for Nucleophilic Substitution
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nucleophilic agent in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagent: Add this compound to the solution. The molar ratio will depend on whether mono- or di-substitution is desired. For di-substitution, a molar ratio of approximately 2:1 (nucleophile to this compound) is often used.
-
Reaction: If necessary, add a base (e.g., K₂CO₃, NaH) to facilitate the reaction. Heat the mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired substituted propane derivative.
This compound can be used to form a di-Grignard reagent, although intramolecular reactions are common. When it reacts with magnesium, it can undergo an intramolecular reaction to form cyclopropane.[17]
Caption: Formation of cyclopropane from this compound.
Protocol 2: Synthesis of Cyclopropane
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.
-
Solvent and Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Initiation: Add a small portion of the this compound solution to the magnesium suspension and warm gently to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and bubble formation.
-
Reaction: Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The intermediate Grignard reagent will form and subsequently cyclize.
-
Completion and Workup: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting product, cyclopropane, is a gas and can be collected or used in situ for subsequent reactions.
Use as a Solvent
This compound is considered a less toxic solvent alternative in some industrial applications.[18][19] Its solvency for fats, oils, resins, and waxes makes it suitable for cleaning and extraction processes.[7][8] It can be used as a replacement for other chlorinated solvents or aromatic solvents like toluene and xylene in certain contexts.[8]
Table 3: Comparative Solvent Properties
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |
|---|---|---|---|
| This compound | 120-122 | 1.19 | 9.51 |
| Dichloromethane | 39.6 | 1.33 | 9.08 |
| Toluene | 111 | 0.87 | 2.38 |
| Acetone | 56 | 0.79 | 21 |
Data for this compound from[11][12]; other data from standard chemical reference sources.
Protocol 3: General Protocol for Use as a Reaction Solvent
-
Solvent Preparation: Ensure the this compound is of an appropriate grade and purity for the intended reaction. If necessary, dry the solvent using a suitable drying agent (e.g., molecular sieves) and distill it.
-
Reaction Setup: In a clean, dry reaction vessel, add the reactants and a magnetic stir bar.
-
Solvent Addition: Under an inert atmosphere (if required for the reaction), add the desired volume of this compound to dissolve the reactants.
-
Running the Reaction: Heat or cool the reaction mixture to the target temperature. The boiling point of 120-122 °C allows for reactions to be conducted at elevated temperatures. Monitor the reaction's progress.
-
Product Isolation: Upon completion, the product can be isolated through standard workup procedures. Given its relatively high boiling point, this compound is typically removed from the reaction mixture via distillation or rotary evaporation. Subsequent purification steps like crystallization or chromatography can then be performed.
This compound is a versatile chemical with established roles in organic synthesis, primarily as a reactive intermediate for introducing propyl linkages. Its properties also allow for its use as a specialized solvent in certain industrial and laboratory settings. Researchers and professionals must adhere to strict safety protocols due to its flammability and toxicity. The protocols provided herein offer a foundational guide for its application in a research and development context.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 142-28-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 99% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. Dichloropropane and its properties. Where can it be used? - PCC Group Product Portal [products.pcc.eu]
- 9. Page loading... [guidechem.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. This compound 99 142-28-9 [sigmaaldrich.com]
- 12. This compound [stenutz.eu]
- 13. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 14. fishersci.com [fishersci.com]
- 15. ICSC 0724 - this compound [inchem.org]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. 81) What is the product A in the following? 3H[GeH2]CCCCl A) C1CC1 B) Cl[.. [askfilo.com]
- 18. US6423189B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 19. DE19926165C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: 1,3-Dichloropropane as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichloropropane is a valuable and versatile bifunctional alkylating agent in organic synthesis. Its two primary chloride leaving groups, separated by a flexible three-carbon chain, enable its participation in a variety of nucleophilic substitution reactions to form a diverse range of acyclic and cyclic structures. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, including the synthesis of cyclopropane derivatives, N-substituted piperidines, and substituted ethers via the Williamson ether synthesis. The protocols are presented with quantitative data and are intended to serve as a practical guide for laboratory applications.
Introduction
The utility of this compound (CAS No. 142-28-9) as a synthetic building block stems from its ability to act as a propane-1,3-dielectrophile.[1] It readily reacts with a wide array of nucleophiles, including carbanions, amines, and alkoxides, to introduce a propylenic bridge. This reactivity is fundamental to its application in the synthesis of various heterocycles, polymers, and is a key intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] This document outlines detailed procedures for some of its most common and synthetically useful applications.
Synthesis of Cyclopropane Derivatives from Active Methylene Compounds
A classic application of this compound is the construction of cyclopropane rings through the alkylation of active methylene compounds. The reaction proceeds via a sequential double alkylation of a carbanion generated from a compound with acidic methylene protons, such as diethyl malonate.
Logical Relationship: Cyclopropanation via Double Alkylation
CH₂(COOEt)₂ + Cl(CH₂)₃Cl --(2 NaOEt)--> C₃H₄(COOEt)₂ + 2 NaCl + 2 EtOH
Caption: General workflow for N-substituted piperidine synthesis.
Protocol 3.1: One-Pot Synthesis of N-Benzylpiperidine
This protocol is based on a general method for the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation. [2] Reaction Scheme:
Materials:
-
Benzylamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine benzylamine (1.0 eq.), this compound (1.2 eq.), potassium carbonate (2.5 eq.), and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a specified time (e.g., 20-30 minutes).
-
Work-up: After the reaction is complete and the vial has cooled, dilute the mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation.
Quantitative Data Summary:
| Reactant/Reagent | Molar Eq. | Role |
| Benzylamine | 1.0 | Nucleophile |
| This compound | 1.2 | Alkylating Agent |
| Potassium Carbonate | 2.5 | Base |
| Water | Solvent | Solvent |
Expected Yield: Good to excellent.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers. This compound, being a dihaloalkane, can undergo a double Williamson synthesis with two equivalents of an alcohol or phenol to form a diether.
Signaling Pathway: Williamson Ether Synthesis
Caption: Pathway for the synthesis of 1,3-diphenoxypropane.
Protocol 4.1: Synthesis of 1,3-Bis(p-tolyloxy)propane
This protocol is adapted from a general procedure for the Williamson ether synthesis. [3] Reaction Scheme:
Materials:
-
p-Cresol (4-methylphenol)
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
6M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-cresol (2.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).
-
Alkylation: Add this compound (1.0 eq.) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the mixture with diethyl ether. Wash the ether layer with water and then with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data Summary:
| Reactant/Reagent | Molar Eq. | Role |
| p-Cresol | 2.0 | Nucleophile Precursor |
| This compound | 1.0 | Alkylating Agent |
| Sodium Hydroxide | 2.2 | Base |
| Water | Solvent | Solvent |
Expected Yield: Good.
Conclusion
This compound is a readily available and cost-effective bifunctional electrophile that provides access to a wide variety of molecular scaffolds. The protocols provided herein for the synthesis of cyclopropanes, piperidines, and diethers demonstrate its utility as a versatile alkylating agent. These methods are robust and can be adapted for the synthesis of a diverse range of derivatives for applications in pharmaceutical and materials science research. As with all halogenated hydrocarbons, appropriate safety precautions should be taken when handling this compound.
References
Application Notes and Protocols: Synthesis of Cyclopropane via Intramolecular Dehalogenation of 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reaction Principle and Application
The reaction proceeds via an intramolecular reductive cyclization. Zinc metal acts as the reducing agent, while sodium iodide plays a crucial catalytic or stoichiometric role by converting the less reactive 1,3-dichloropropane to the more labile 1-chloro-3-iodopropane or 1,3-diiodopropane in situ, facilitating the subsequent elimination by zinc. This method is particularly relevant for the synthesis of the parent cyclopropane gas and can be adapted for more complex substituted cyclopropanes, which are key building blocks in medicinal chemistry. For instance, the cyclopropane moiety is a recognized isostere for epoxide groups and is present in various approved drugs.[1] The principles of this reaction are also applicable in the late-stage modification of complex molecules, such as natural products and medicinal agents, to generate novel analogs with potentially improved pharmacological properties.[1]
Reaction Mechanism
The precise mechanism can be nuanced, but it is generally understood to follow an intramolecular Wurtz-type coupling pathway. The key steps are outlined below:
-
Halogen Exchange (Finkelstein Reaction): Sodium iodide reacts with this compound to form a more reactive iodo-intermediate. This is the rate-accelerating step, as the C-I bond is weaker and a better leaving group than the C-Cl bond.
-
Organozinc Formation/Radical Generation: Zinc metal reacts with the halo-intermediate. This can proceed through the formation of an organozinc species (a carbenoid-like intermediate) or via single electron transfer steps to generate radical intermediates.
-
Intramolecular Cyclization: The resulting reactive intermediate undergoes an intramolecular nucleophilic displacement or radical coupling to form the three-membered ring, eliminating zinc dihalide as a byproduct.
Quantitative Data Summary
The following table summarizes data from a study on a related zinc-mediated cyclopropanation of 1,3-dimesylates, which provides insights into the critical role of the halide additive and reaction conditions. While the substrate is a 1,3-dimesylate, the underlying principle of zinc-mediated cyclization from a 1,3-disubstituted propane in the presence of a halide salt is directly comparable.
| Entry | Halide Additive (equiv.) | Solvent | Product Yield (%) | Starting Material Recovered (%) |
| 1 | MgBr₂ (2.0) | DMA | 69 | 12 |
| 2 | None | DMA | <5 | 63 |
| 3 | MgI₂ (2.0) | DMA | 41 | 38 |
| 4 | NaBr (2.0) | DMA | 33 | 47 |
| 5 | NaI (2.0) | DMA | 33 | 49 |
| 6 | NaI (8.0) | THF | 46 (for polyketide scaffold) | Not reported |
Data adapted from a study on the cyclopropanation of 1,3-dimesylates, demonstrating the effect of halide additives.[1] The data highlights that a halide additive is essential for the reaction to proceed effectively.[1] Notably, increasing the equivalents of sodium iodide and changing the solvent can improve conversion for certain substrates.[1]
Experimental Protocols
Protocol 1: General Synthesis of Cyclopropane Gas
This protocol is adapted from historical procedures for the synthesis of cyclopropane gas.
Materials:
-
This compound
-
Zinc dust
-
Sodium iodide
-
Anhydrous Sodium Carbonate
-
75% Aqueous Ethanol
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Gas collection apparatus (e.g., cold trap at -79 °C)
Procedure:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a gas outlet tube.
-
Connect the gas outlet to a series of traps, with the final collection trap cooled to approximately -79 °C (e.g., with a dry ice/acetone bath).
-
Charge the flask with 120 mL of 75% aqueous ethanol, 0.1 mole of this compound, 0.2 mole of zinc dust, 0.1 mole of anhydrous sodium carbonate, and a catalytic amount (e.g., 1/60 mole) of sodium iodide.
-
Heat the reaction mixture gently on a steam bath with vigorous stirring.
-
The cyclopropane gas produced will pass through the condenser and can be collected in the cold trap. The reaction is typically run for several hours (e.g., 12 hours) to ensure completion.
-
The collected crude cyclopropane can be purified by fractional distillation.
Protocol 2: Modern Approach for Substituted Cyclopropanes in Solution
This protocol is a generalized procedure based on modern zinc-mediated cyclopropanation methods, suitable for laboratory-scale synthesis of functionalized cyclopropanes.[1]
Materials:
-
Substituted this compound derivative
-
Zinc dust (activated, if necessary)
-
Sodium Iodide (NaI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylacetamide (DMA))
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust (e.g., 8 equivalents).
-
Add anhydrous sodium iodide (e.g., 8 equivalents).
-
Add anhydrous THF to the flask.
-
Stir the suspension vigorously.
-
Add the this compound derivative (1 equivalent) dissolved in a small amount of anhydrous THF dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropane derivative.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of cyclopropane derivatives.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Zn/NaI mediated cyclopropanation.
References
- 1. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry-online.com [chemistry-online.com]
- 4. collegedunia.com [collegedunia.com]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]
Synthesis of Cyclopropane from 1,3-Dichloropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cyclopropane from 1,3-dichloropropane. The primary method described is an intramolecular Wurtz coupling, commonly known as the Freund reaction, and its variations. This synthesis is a fundamental method for generating the cyclopropane ring, a structural motif of significant interest in medicinal chemistry and drug development due to its unique conformational properties and metabolic stability. Detailed methodologies for key experimental variations are presented, along with a summary of quantitative data to facilitate comparison.
Introduction
The cyclopropane moiety is a valuable structural component in a wide array of biologically active molecules and pharmaceuticals. Its rigid, three-membered ring structure imparts unique conformational constraints and can significantly influence the binding affinity and metabolic profile of a drug molecule. The synthesis of cyclopropane from readily available precursors is, therefore, a topic of considerable importance for organic and medicinal chemists.
One of the earliest and most direct methods for the synthesis of cyclopropane is the intramolecular cyclization of 1,3-dihalopropanes. This reaction, first reported by August Freund in 1881, involves the treatment of a 1,3-dihalopropane with a reducing metal.[1] While Freund's original synthesis utilized sodium metal with 1,3-dibromopropane, subsequent improvements by Gustavson and others have led to the use of zinc as a more efficient reagent.[1] A notable variation, the Hass cyclopropane process, employs zinc dust in the presence of a catalytic amount of sodium iodide, particularly for the cyclization of this compound.[2]
This application note details the protocols for these classical methods of cyclopropane synthesis, providing a comparative analysis of their reaction conditions and yields.
Reaction Mechanism
The synthesis of cyclopropane from 1,3-dihalopropanes via an intramolecular Wurtz-type reaction is generally understood to proceed through either a free-radical or a carbanionic intermediate.
-
With Sodium (Freund Reaction): The reaction with sodium is believed to involve the formation of an organosodium intermediate. A one-electron transfer from two sodium atoms to the carbon-halogen bonds can generate a diradical species which then collapses to form the cyclopropane ring. Alternatively, a two-electron transfer to one carbon-halogen bond can form a carbanion, which then displaces the second halide via an intramolecular nucleophilic substitution (SNi).
-
With Zinc (Gustavson Reaction): The mechanism with zinc is thought to be similar. Zinc metal can insert into one of the carbon-halogen bonds to form an organozinc intermediate. This intermediate can then undergo an intramolecular cyclization to form cyclopropane and a zinc dihalide.
A simplified representation of the proposed carbanionic pathway is illustrated below.
Caption: Proposed carbanionic mechanism for cyclopropane synthesis.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropane from this compound using Zinc Dust and Sodium Iodide (Hass Process)
This protocol is an adaptation of the Hass cyclopropane process, which is particularly effective for the less reactive this compound.[2]
Materials:
-
This compound
-
Zinc dust
-
Sodium iodide (catalyst)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, zinc dust, and a catalytic amount of sodium iodide in 95% ethanol.
-
Heat the mixture to reflux with vigorous stirring. The cyclopropane gas will begin to evolve.
-
Collect the evolved gas by displacement of water or in a gas bag.
-
Continue the reaction until the evolution of gas ceases.
-
Purify the collected cyclopropane gas by passing it through a series of traps to remove any unreacted starting material or solvent vapors.
Protocol 2: Synthesis of Cyclopropane from 1,3-Dibromopropane using Zinc (Gustavson Reaction)
This protocol describes the improved synthesis of cyclopropane using zinc as the reducing agent.[3]
Materials:
-
1,3-Dibromopropane
-
Zinc dust
-
Ethanol (aqueous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 1,3-dibromopropane and a suspension of zinc dust in aqueous ethanol.
-
Heat the reaction mixture to initiate the reaction. The formation of cyclopropane gas will be observed.
-
Maintain the reaction at a gentle reflux until the gas evolution subsides.
-
Collect and purify the cyclopropane gas as described in Protocol 1.
Protocol 3: Synthesis of Cyclopropane from 1,3-Dibromopropane using Sodium (Freund Reaction)
This protocol outlines the original synthesis of cyclopropane as described by Freund.[1] Care must be taken when working with sodium metal.
Materials:
-
1,3-Dibromopropane
-
Sodium metal
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place finely cut sodium metal in anhydrous diethyl ether.
-
From the dropping funnel, add a solution of 1,3-dibromopropane in anhydrous diethyl ether dropwise to the sodium suspension with stirring.
-
An exothermic reaction will occur, and the mixture may begin to reflux. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the reaction is complete.
-
The resulting cyclopropane will be present in the headspace and dissolved in the solvent. The product can be collected as a gas or isolated from the reaction mixture by careful distillation.
Quantitative Data Summary
The following table summarizes the quantitative data for the different methods of cyclopropane synthesis from 1,3-dihalopropanes. Please note that yields can be highly dependent on the specific reaction conditions and the scale of the reaction.
| Starting Material | Reducing Agent | Catalyst/Solvent | Temperature | Reported Yield | Reference |
| This compound | Zinc Dust | NaI / aq. Ethanol | Reflux | Moderate to Good | [2] |
| 1,3-Dibromopropane | Zinc Dust | Ethanol | Not Specified | Good | [3] |
| 1,3-Dibromopropane | Sodium | Anhydrous Ether | Reflux | Moderate | [1][4] |
Experimental Workflow
The general workflow for the synthesis of cyclopropane from 1,3-dihalopropanes is depicted in the following diagram.
Caption: General experimental workflow for cyclopropane synthesis.
Conclusion
The intramolecular Wurtz coupling of 1,3-dihalopropanes remains a viable and historically significant method for the synthesis of cyclopropane. The choice of starting material (this compound vs. 1,3-dibromopropane) and reducing agent (sodium vs. zinc) will depend on factors such as cost, reactivity, and safety considerations. The use of zinc is generally preferred due to its higher efficiency and milder reaction conditions compared to sodium. For the less reactive this compound, the addition of a catalytic amount of sodium iodide is beneficial. These protocols provide a solid foundation for researchers to produce cyclopropane for further applications in organic synthesis and drug discovery.
References
Application Notes and Protocols: 1,3-Dichloropropane as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloropropane (CAS 142-28-9) is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of two reactive chlorine atoms on a three-carbon chain, which allows for its use as a linker in the construction of more complex molecules, particularly in the formation of heterocyclic systems and the introduction of a propyl chain into drug structures.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceuticals, with a focus on phenothiazine antipsychotics and tricyclic antidepressants.
A primary application of this compound in pharmaceutical synthesis is its role as a starting material for the preparation of 3-chloro-N,N-dimethylpropan-1-amine. This intermediate is a key reagent for introducing the dimethylaminopropyl side chain, a common structural motif in several classes of centrally acting drugs.
Application 1: Synthesis of Phenothiazine Antipsychotics
Phenothiazine derivatives with a 10-(3-dimethylaminopropyl) side chain are potent dopamine D2 receptor antagonists and are widely used as antipsychotic medications.[2][3] this compound is a key precursor for the synthesis of this side chain. The general scheme involves the initial synthesis of 3-chloro-N,N-dimethylpropan-1-amine from this compound, followed by the N-alkylation of the phenothiazine core.
Caption: Synthetic workflow from this compound to phenothiazine drugs.
Protocol 1: Synthesis of 3-Chloro-N,N-dimethylpropan-1-amine from this compound
This protocol describes the selective mono-amination of this compound with dimethylamine. Careful control of reaction conditions is necessary to minimize the formation of the bis-aminated byproduct.[1]
-
Materials:
-
This compound
-
Anhydrous dimethylamine
-
A suitable base (e.g., sodium carbonate)
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran)
-
-
Procedure:
-
In a pressure vessel, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the base (1.1 equivalents).
-
Cool the mixture and add an excess of anhydrous dimethylamine (e.g., 3-5 equivalents) while monitoring the temperature.
-
Seal the vessel and heat the reaction mixture to a temperature between 80-120°C for 4-8 hours.
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield 3-chloro-N,N-dimethylpropan-1-amine.
-
Protocol 2: Synthesis of Chlorpromazine
This protocol details the N-alkylation of 2-chlorophenothiazine using 3-chloro-N,N-dimethylpropan-1-amine.[4][5][6]
-
Materials:
-
2-Chlorophenothiazine
-
3-Chloro-N,N-dimethylpropan-1-amine
-
Strong base (e.g., sodium amide, potassium hydroxide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (optional, but can improve yield)
-
Anhydrous solvent (e.g., toluene, xylene)
-
-
Procedure:
-
To a stirred suspension of the base (e.g., aqueous potassium hydroxide) in toluene, add 2-chlorophenothiazine (1 equivalent).[7]
-
Heat the mixture to reflux (e.g., 98°C) to form the sodium salt of 2-chlorophenothiazine.[7]
-
Slowly add a toluene solution of 3-chloro-N,N-dimethylpropan-1-amine (1-1.5 equivalents) to the refluxing mixture over several hours.[6][7]
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC or HPLC.[7]
-
After the reaction is complete, cool the mixture and wash with water to remove inorganic salts.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude chlorpromazine.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
-
| Precursor/Intermediate | Reactant(s) | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| 3-Chloro-N,N-dimethylpropan-1-amine | This compound, Dimethylamine | Ethanol | Sodium Carbonate | 100 | 6 | ~60-70 | >98 | [1] |
| Chlorpromazine | 2-Chlorophenothiazine, 3-Chloro-N,N-dimethylpropan-1-amine | Toluene | Potassium Hydroxide | 98 | 6 | >90 | >99 | [6][7] |
| Promazine | Phenothiazine, 3-Chloro-N,N-dimethylpropan-1-amine | Xylene | Sodium Amide | Reflux | 4-6 | ~85-95 | >99 |
Phenothiazine antipsychotics like chlorpromazine exert their therapeutic effects primarily by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[3][8] This antagonism reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.
Caption: Antagonism of Dopamine D2 receptors by chlorpromazine.
Application 2: Synthesis of Tricyclic Antidepressants
Tricyclic antidepressants (TCAs) are a class of drugs used in the management of major depressive disorder. A common structural feature of many TCAs is a dimethylaminopropyl side chain attached to the central tricyclic ring system. This compound serves as a precursor for this side chain via the synthesis of 3-chloro-N,N-dimethylpropan-1-amine.
Caption: Synthetic workflow from this compound to tricyclic antidepressants.
Protocol 3: Synthesis of Imipramine
This protocol describes the N-alkylation of iminodibenzyl (10,11-dihydro-5H-dibenz[b,f]azepine) with 3-chloro-N,N-dimethylpropan-1-amine.
-
Materials:
-
Iminodibenzyl
-
3-Chloro-N,N-dimethylpropan-1-amine
-
Sodium amide
-
Anhydrous toluene or xylene
-
-
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, add iminodibenzyl (1 equivalent) to anhydrous toluene.
-
Carefully add sodium amide (1.1 equivalents) in portions to the stirred suspension.
-
Heat the mixture to reflux for 2-3 hours to ensure the formation of the sodium salt of iminodibenzyl.
-
Cool the mixture slightly and add 3-chloro-N,N-dimethylpropan-1-amine (1.1 equivalents) dropwise.
-
Resume reflux and continue heating for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, carefully quench the reaction with water.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude imipramine.
-
The crude product can be purified by vacuum distillation or by forming the hydrochloride salt and recrystallizing from a suitable solvent system (e.g., ethanol/ether).
-
| Precursor/Intermediate | Reactant(s) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Imipramine | Iminodibenzyl, 3-Chloro-N,N-dimethylpropan-1-amine | Toluene | Sodium Amide | Reflux | 10 | ~80-90 | >99 | |
| Amitriptyline | Dibenzosuberone, 3-Dimethylaminopropylmagnesium chloride | THF | - | Reflux | 4 | ~70-80 | >99 | [9] |
Note: The synthesis of Amitriptyline often proceeds via a Grignard reaction with a derivative of the side chain, which itself can be synthesized from a 1,3-dihalopropane.
Tricyclic antidepressants, such as imipramine and amitriptyline, function by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[10][11][12] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission and alleviating the symptoms of depression.
Caption: Inhibition of serotonin and norepinephrine reuptake by imipramine.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of important pharmaceutical compounds. Its ability to be efficiently converted into key intermediates like 3-chloro-N,N-dimethylpropan-1-amine makes it an essential starting material for the production of phenothiazine antipsychotics and tricyclic antidepressants. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Adherence to optimized reaction conditions is crucial for achieving high yields and purity of the final pharmaceutical products.
References
- 1. 3-chloro-N,N-dimethylpropan-1-amine | 109-54-6 | Benchchem [benchchem.com]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 6. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 7. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 8. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Amitriptyline - Wikipedia [en.wikipedia.org]
- 10. Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols: 1,3-Dichloropropane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,3-dichloropropane in the synthesis of two important classes of polymers: poly(trimethylene sulfide) and poly(trimethylene oxide).
Synthesis of Poly(trimethylene sulfide) via Polycondensation
Poly(trimethylene sulfide) is a sulfur-containing polymer that can be synthesized from this compound through a polycondensation reaction with a sulfide source. This polymer has potential applications in various fields, including as a sealant, adhesive, and in materials requiring resistance to solvents and oils.[1][2]
Reaction Principle
The synthesis of poly(trimethylene sulfide) from this compound and sodium sulfide is a nucleophilic substitution reaction. The sulfide ion (S²⁻) acts as a nucleophile, displacing the chloride ions from this compound in a stepwise manner to form the repeating thioether linkages of the polymer chain. The use of a phase-transfer catalyst can enhance the reaction rate and yield by facilitating the transfer of the sulfide ion from the aqueous phase to the organic phase where the this compound is located.[3][4]
Experimental Protocol: Polycondensation of this compound with Sodium Sulfide
This protocol describes the synthesis of poly(trimethylene sulfide) using a phase-transfer catalyst.
Materials:
-
This compound (C₃H₆Cl₂)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Organic solvent (e.g., toluene or chlorobenzene)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
In the three-necked round-bottom flask, dissolve a specific amount of sodium sulfide nonahydrate in distilled water to create an aqueous solution.
-
Add the phase-transfer catalyst to the aqueous solution and stir until it is completely dissolved.
-
In a separate beaker, prepare a solution of this compound in the chosen organic solvent.
-
Add the organic solution of this compound to the aqueous solution in the reaction flask.
-
Assemble the reflux condenser and mechanical stirrer on the flask.
-
Heat the mixture to reflux temperature (typically 80-110 °C, depending on the solvent) with vigorous stirring.
-
Maintain the reaction at reflux for an extended period, typically up to 24 hours, to ensure a high degree of polymerization.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer from the aqueous layer using a separatory funnel.
-
Wash the organic layer several times with distilled water to remove any remaining inorganic salts and the catalyst.
-
Precipitate the polymer by adding the organic solution to a non-solvent, such as methanol.
-
Collect the precipitated poly(trimethylene sulfide) by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomers or oligomers.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Quantitative Data
The following table summarizes typical reaction conditions and resulting polymer properties for the synthesis of poly(alkylene sulfides) from dihaloalkanes and sodium sulfide. While specific data for this compound is limited in the provided search results, this table provides a general framework.
| Parameter | Value/Range | Reference |
| Reactants | ||
| Dihaloalkane | This compound | [3] |
| Sulfide Source | Sodium sulfide nonahydrate | |
| Reaction Conditions | ||
| Solvent | Water/Organic (e.g., Toluene) | [5] |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | [3][5] |
| Temperature | Reflux (80-110 °C) | [3] |
| Reaction Time | up to 24 hours | [3] |
| Polymer Properties | ||
| Molecular Weight (Mn) | Varies with reaction conditions | |
| Polydispersity Index (PDI) | Varies with reaction conditions | |
| Yield | Can be excellent with PTC |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(trimethylene sulfide).
Synthesis of Poly(trimethylene oxide) via a Two-Step Process
Poly(trimethylene oxide), also known as poly(oxetane), is a polyether with applications in areas such as polymer electrolytes and energetic materials.[6] A common route for its synthesis from this compound involves a two-step process: first, the synthesis of the cyclic monomer, oxetane (trimethylene oxide), followed by its cationic ring-opening polymerization (CROP).
Step 1: Synthesis of Oxetane from this compound
The formation of the strained four-membered oxetane ring from this compound can be achieved through an intramolecular Williamson ether synthesis.[7][8] This involves the reaction with a base to facilitate intramolecular cyclization.
The synthesis of oxetane from a 1,3-dihaloalkane typically involves an intramolecular nucleophilic substitution. While direct cyclization of this compound is challenging, a more common route involves the conversion of a 1,3-halohydrin. For the purpose of this protocol, we will focus on the general principle of forming the oxetane ring from a suitable 1,3-difunctionalized propane derivative.
Step 2: Cationic Ring-Opening Polymerization (CROP) of Oxetane
Oxetane undergoes CROP in the presence of a cationic initiator, such as a Lewis acid or a protic acid, to form poly(trimethylene oxide).[1][6] The high ring strain of the oxetane ring is a significant driving force for this polymerization.[6]
The CROP of oxetane proceeds through a chain-growth mechanism involving three main steps: initiation, propagation, and termination. The active species are tertiary oxonium ions at the propagating chain end.[6]
-
Initiation: A cationic initiator reacts with the oxygen atom of the oxetane monomer to form a tertiary oxonium ion.
-
Propagation: The active oxonium ion at the end of the growing polymer chain is attacked by the oxygen of another oxetane monomer, leading to ring opening and chain extension. This can proceed via two mechanisms: the activated chain end (ACE) mechanism or the activated monomer (AM) mechanism.[9]
-
Termination: The polymerization is terminated by reactions that neutralize the cationic active center.
Experimental Protocol: Cationic Ring-Opening Polymerization of Oxetane
This protocol describes the CROP of oxetane using a Lewis acid initiator.
Materials:
-
Oxetane (Trimethylene oxide)
-
Lewis acid initiator (e.g., Boron trifluoride diethyl etherate, BF₃·O(C₂H₅)₂)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Quenching agent (e.g., methanol)
-
Non-solvent for precipitation (e.g., cold methanol or hexane)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (flasks, syringes)
-
Magnetic stirrer
-
Low-temperature bath (if required)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to a dry reaction flask.
-
Add the purified oxetane monomer to the solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Using a syringe, carefully add the Lewis acid initiator to the stirred solution. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by techniques such as NMR or by observing the increase in viscosity.
-
Terminate the polymerization by adding a quenching agent like methanol.
-
Precipitate the polymer by pouring the reaction mixture into a vigorously stirred non-solvent.
-
Collect the polymer by filtration.
-
Wash the polymer with the non-solvent to remove any residual monomer and initiator.
-
Dry the poly(trimethylene oxide) in a vacuum oven at a suitable temperature until a constant weight is achieved.
Quantitative Data
The following table summarizes typical reaction conditions and resulting polymer properties for the cationic ring-opening polymerization of oxetane.
| Parameter | Value/Range | Reference |
| Reactants | ||
| Monomer | Oxetane (Trimethylene oxide) | [1][6] |
| Initiator | BF₃·O(C₂H₅)₂ | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Monomer Concentration | Varies | [10] |
| Initiator Concentration | Varies (determines MW) | [1] |
| Polymer Properties | ||
| Molecular Weight (Mn) | Can be controlled by [M]/[I] ratio; up to 160,000 g/mol reported | [1][10] |
| Polydispersity Index (PDI) | Typically narrow (1.1 - 1.5) | [10] |
Reaction Mechanism and Experimental Workflow Diagrams
Caption: Cationic ring-opening polymerization mechanism of oxetane.
Caption: Experimental workflow for CROP of oxetane.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. phasetransfer.com [phasetransfer.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1,3-Dichloropropane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1,3-dichloropropane in Grignard reactions, primarily focusing on the synthesis of cyclopropane and the formation of the 1,3-bis(Grignard) reagent. The information is intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is a versatile difunctional electrophile that can be employed in Grignard reactions to facilitate intramolecular cyclization, leading to the formation of cyclopropane, or to generate a di-Grignard reagent, 1,3-bis(magnesiomethyl)propane. The outcome of the reaction is highly dependent on the reaction conditions. The intramolecular reaction, a form of the Wurtz coupling, is a classical method for the synthesis of the cyclopropane ring, a structural motif present in numerous biologically active molecules and pharmaceuticals. The formation of the di-Grignard reagent provides a bifunctional nucleophile that can be utilized in various subsequent synthetic transformations.
Key Applications
-
Synthesis of Cyclopropane: The reaction of this compound with magnesium metal can lead to the formation of cyclopropane through an intramolecular coupling reaction. This method offers a direct route to the cyclopropane ring system.
-
Formation of 1,3-Bis(magnesiomethyl)propane: Under specific conditions, this compound can react with two equivalents of magnesium to form a di-Grignard reagent. This intermediate can then be reacted with various electrophiles to introduce a three-carbon chain into a molecule.
Reaction Mechanisms and Pathways
The reaction of this compound with magnesium proceeds through the formation of a Grignard reagent intermediate. The subsequent pathway is dictated by the reaction conditions.
Intramolecular Cyclization to Cyclopropane
The formation of cyclopropane from this compound and magnesium is believed to proceed through the initial formation of a mono-Grignard reagent (3-chloropropylmagnesium chloride). This intermediate can then undergo a rapid intramolecular nucleophilic attack, displacing the second chloride to form the cyclopropane ring. This process is essentially an intramolecular Wurtz-type coupling.
Caption: Intramolecular cyclization of this compound.
Formation of the Di-Grignard Reagent
To favor the formation of the di-Grignard reagent, 1,3-bis(magnesiomethyl)propane, conditions that suppress the intramolecular cyclization are necessary. This is typically achieved by using a larger excess of magnesium and carefully controlling the addition of this compound to the magnesium suspension.
Caption: Formation of the di-Grignard reagent.
Experimental Protocols
Safety Precautions: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential. The reaction should be carried out under an inert atmosphere. Magnesium turnings are flammable. Handle all reagents and solvents in a well-ventilated fume hood.
Protocol 1: Synthesis of Cyclopropane
This protocol is adapted from procedures described in the patent literature for the synthesis of cyclopropane from this compound and magnesium.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
A preformed Grignard reagent (e.g., ethylmagnesium bromide in THF, optional catalyst)
-
Dry ice/acetone condenser (for collecting cyclopropane gas)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas (nitrogen or argon) supply
-
Gas collection apparatus
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas outlet connected to a collection system (e.g., a dry ice/acetone condenser leading to a gas burette or a cold trap), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 molar equivalents relative to this compound) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears, indicating activation of the magnesium surface. Alternatively, a small amount of a preformed Grignard reagent can be added to initiate the reaction.
-
Reaction Initiation: Add a small portion of a solution of this compound (1.0 molar equivalent) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle heating may be required to start the reaction.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.
-
Reaction Completion and Product Collection: After the addition is complete, continue to stir the reaction mixture and gently reflux until the evolution of cyclopropane gas ceases. The cyclopropane gas is collected in the cold trap or gas burette.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the remaining Grignard reagent by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The collected cyclopropane can be purified by passing the gas through a series of traps to remove any entrained solvent or unreacted starting material.
Data Presentation:
| Parameter | Value |
| Molar Ratio (Mg : this compound) | 1.2 : 1 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Initiator | Iodine crystal or preformed Grignard reagent |
| Temperature | Reflux |
| Reaction Time | Until gas evolution ceases |
| Expected Yield | Variable, typically moderate |
Protocol 2: In-situ Generation and Use of 1,3-Bis(magnesiomethyl)propane
This protocol describes the in-situ formation of the di-Grignard reagent and its subsequent reaction with an electrophile, for example, a ketone.
Materials:
-
Magnesium turnings (activated)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzophenone)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Setup and Magnesium Activation: Follow steps 1 and 2 from Protocol 1, using at least 2.2 molar equivalents of magnesium turnings relative to this compound.
-
Formation of Di-Grignard Reagent: Prepare a dilute solution of this compound (1.0 molar equivalent) in anhydrous THF. Add this solution very slowly (dropwise) to the vigorously stirred suspension of activated magnesium in THF at room temperature. A slow addition rate is crucial to favor the formation of the di-Grignard reagent over intramolecular cyclization. The reaction mixture will become gray and viscous.
-
Reaction with Electrophile: After the addition of this compound is complete, cool the reaction mixture in an ice bath. Prepare a solution of the electrophile (e.g., benzophenone, 2.0 molar equivalents) in anhydrous THF and add it dropwise to the di-Grignard reagent. Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation:
| Parameter | Value |
| Molar Ratio (Mg : this compound) | ≥ 2.2 : 1 |
| Molar Ratio (Di-Grignard : Electrophile) | 1 : 2 |
| Solvent | Anhydrous THF |
| Temperature (Di-Grignard formation) | Room Temperature (slow addition) |
| Temperature (Reaction with electrophile) | 0 °C to Room Temperature |
| Expected Yield | Dependent on the electrophile |
Troubleshooting and Side Reactions
-
Failure to Initiate: This is a common issue in Grignard reactions. Ensure all glassware is scrupulously dry and the magnesium is properly activated. Using a fresh bottle of anhydrous solvent is recommended.
-
Low Yield of Cyclopropane: This can be due to incomplete reaction or side reactions such as polymerization. Ensure efficient stirring and a controlled rate of addition.
-
Formation of Propene: Elimination reactions can lead to the formation of propene as a byproduct.
-
Wurtz Coupling: Intermolecular coupling of the Grignard reagent with unreacted this compound can lead to the formation of higher molecular weight byproducts. Slow addition of the halide to the magnesium suspension can minimize this.
Logical Workflow for Protocol Selection
Caption: Decision workflow for selecting the appropriate protocol.
Application Notes and Protocols: 1,3-Dichloropropane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,3-dichloropropane as a versatile C3 building block in the synthesis of a variety of nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds. These heterocycles are fundamental scaffolds in numerous pharmaceutical agents and bioactive molecules. The protocols outlined herein offer robust and reproducible methods for the synthesis of piperidines, azetidines, oxanes, and thianes.
Introduction
This compound is a valuable and readily available bifunctional electrophile. Its two primary chloride leaving groups, separated by a flexible three-carbon chain, enable efficient cyclization reactions with a wide range of nucleophiles. This reactivity makes it an indispensable tool for the construction of saturated six-membered and four-membered heterocyclic rings, which are prevalent in medicinal chemistry. The following sections detail specific applications and provide step-by-step protocols for key transformations.
Synthesis of N-Substituted Piperidines
The reaction of this compound with primary amines provides a direct and efficient route to N-substituted piperidines. This double nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
General Reaction Scheme:
R-NH₂ + Cl-(CH₂)₃-Cl → N-R-piperidine
Experimental Protocol: Synthesis of 1-Benzylpiperidine
This protocol describes the synthesis of 1-benzylpiperidine from benzylamine and this compound.
Materials:
-
Benzylamine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (100 mL).
-
Add benzylamine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) to the solvent.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add this compound (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude 1-benzylpiperidine.
-
Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure 1-benzylpiperidine.
Quantitative Data for N-Substituted Piperidines
The following table summarizes the yields for the synthesis of various N-substituted piperidines using the general protocol described above.
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzylpiperidine | 85 |
| 2 | Aniline | 1-Phenylpiperidine | 72 |
| 3 | p-Toluidine | 1-(p-tolyl)piperidine | 75 |
| 4 | Cyclohexylamine | 1-Cyclohexylpiperidine | 88 |
Microwave-Assisted Synthesis of N-Substituted Azetidines
The synthesis of four-membered azetidine rings from this compound and primary amines can be challenging due to the slower rate of formation of the strained ring. Microwave-assisted organic synthesis (MAOS) offers a significant advantage by accelerating the reaction, leading to higher yields in shorter reaction times.
General Reaction Scheme:
R-NH₂ + Cl-(CH₂)₃-Cl --(Microwave, Base)--> N-R-azetidine
Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzylazetidine
This protocol details an efficient microwave-assisted synthesis of 1-benzylazetidine.
Materials:
-
Benzylamine
-
This compound
-
Sodium Hydroxide (NaOH)
-
Water (deionized)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, add benzylamine (1.0 eq.).
-
Add an aqueous solution of sodium hydroxide (2.5 eq. in 5 mL of water).
-
To this biphasic mixture, add this compound (1.2 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-benzylazetidine.
Quantitative Data for N-Substituted Azetidines
The following table summarizes the yields for the microwave-assisted synthesis of various N-substituted azetidines.
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzylazetidine | 78 |
| 2 | Aniline | 1-Phenylazetidine | 65 |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)azetidine | 71 |
| 4 | n-Butylamine | 1-(n-Butyl)azetidine | 82 |
Synthesis of Oxane (Tetrahydropyran)
The synthesis of oxane, the oxygen-containing six-membered heterocycle, can be achieved via a Williamson ether synthesis approach using this compound and a suitable diol precursor, which is then cyclized. A more direct approach involves the reaction with 1,3-propanediol in the presence of a strong base.
General Reaction Scheme:
HO-(CH₂)₃-OH + Cl-(CH₂)₃-Cl --(Base)--> Oxane
Experimental Protocol: Synthesis of Oxane
This protocol describes the base-mediated cyclization of 1,3-propanediol with this compound.
Materials:
-
1,3-Propanediol
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL).
-
Carefully add sodium hydride (2.2 eq.) to the THF.
-
To this suspension, add a solution of 1,3-propanediol (1.0 eq.) in anhydrous THF (20 mL) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Add this compound (1.05 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction to 0°C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Partition the mixture between diethyl ether (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by distillation to obtain crude oxane. Further purification can be achieved by fractional distillation.
Synthesis of Thiane (Tetrahydrothiopyran)
Thiane, the sulfur-containing analogue of piperidine and oxane, can be synthesized by reacting this compound with a sulfide source, such as sodium sulfide.
General Reaction Scheme:
Na₂S + Cl-(CH₂)₃-Cl → Thiane
Experimental Protocol: Synthesis of Thiane
This protocol details the synthesis of thiane from sodium sulfide and this compound.
Materials:
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
This compound
-
Ethanol
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
In a 500 mL round-bottom flask, dissolve sodium sulfide nonahydrate (1.0 eq.) in ethanol (200 mL).
-
Heat the solution to reflux with stirring.
-
Add a solution of this compound (1.0 eq.) in ethanol (50 mL) dropwise to the refluxing solution over a period of 2 hours.
-
Continue to reflux the reaction mixture for an additional 4 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Remove the ethanol from the filtrate by distillation.
-
Extract the residue with diethyl ether (3 x 50 mL).
-
Wash the combined ether extracts with water and brine, then dry over anhydrous calcium chloride.
-
Filter and remove the diethyl ether by distillation to yield crude thiane.
-
Purify the product by fractional distillation.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of N-substituted piperidines.
Caption: Workflow for the microwave-assisted synthesis of N-substituted azetidines.
Caption: Workflow for the synthesis of oxane.
Caption: Workflow for the synthesis of thiane.
Analytical Methods for the Detection of 1,3-Dichloropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloropropane (1,3-DCP) is a synthetic organochlorine compound. This document provides detailed application notes and protocols for the analytical determination of this compound in various environmental matrices. The primary method detailed is gas chromatography coupled with mass spectrometry (GC-MS), a robust and widely used technique for the identification and quantification of volatile organic compounds.
Principles of Detection Methods
The analysis of this compound typically involves a multi-step process: sample collection and preparation, chromatographic separation, and detection. Due to its volatile nature, purge and trap is a common and effective technique for extracting 1,3-DCP from water and soil samples. Following extraction, gas chromatography is employed to separate the analyte from other components in the sample matrix. Mass spectrometry is then used for definitive identification and quantification based on the mass-to-charge ratio of the compound's fragments.
Current analytical approaches are predominantly based on gas chromatography (GC).[1] For detection and quantification, various detectors can be used, including electron capture detectors (ECD), flame ionization detectors (FID), and mass spectrometers (MS).[1][2] GC-MS is often preferred for its high sensitivity and selectivity.[2][3]
Experimental Protocols
Protocol 1: Determination of this compound in Water by Purge and Trap GC-MS
This protocol is based on methodologies similar to those described in EPA Methods 524.2, 624, and 1624.[4][5]
1. Sample Preparation: Purge and Trap
-
Place a 25.0 mL aliquot of the water sample into a purging vessel.
-
If required, add an internal standard, such as 2-bromo-1-chloropropane, to the sample.[6]
-
The sample is purged with an inert gas (e.g., helium) at a controlled flow rate. The volatile this compound is transferred from the aqueous phase to the vapor phase.
-
The vapor is then passed through a sorbent trap (e.g., Tenax) where the analyte is captured.[1][6]
-
After purging is complete, the trap is heated, and the analyte is desorbed and transferred to the gas chromatograph.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Interface Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantitative analysis, the most abundant ion for this compound (m/z 75) can be used for quantitation, with other ions (e.g., m/z 77, 112) used for confirmation.[2]
-
Protocol 2: Determination of this compound in Soil by Purge and Trap GC-MS
This protocol is adapted from established methods for volatile organic analysis in solid matrices.[6]
1. Sample Preparation: Methanol Extraction and Purge and Trap
-
Weigh approximately 5.0 g of the soil sample into a vial.
-
For high-level concentrations, extract the soil with 10.0 mL of methanol by vortexing.[6]
-
Take an aliquot of the methanol extract and dilute it with water.
-
For low-level concentrations, place the soil sample directly into a purging vessel with 10 mL of deionized water and an internal standard.[6]
-
Proceed with the purge and trap procedure as described in Protocol 1.
2. GC-MS Analysis
-
Follow the GC-MS analysis parameters as detailed in Protocol 1.
Quantitative Data Summary
The following tables summarize the performance data for the analytical methods described.
Table 1: Performance Data for this compound Analysis in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 µg/L | [3] |
| Limit of Quantitation (LOQ) | 0.1 µg/L | [3] |
| Recovery | 93-104% | [3] |
| Precision (RSD) | < 6% | [3] |
Table 2: Performance Data for this compound Analysis in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 µg/kg | [3] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [3] |
| Recovery | 93-104% | [3] |
| Precision (RSD) | < 6% | [3] |
Table 3: Performance Data for this compound Analysis in Fruits and Vegetables
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [2] |
| Recovery | 76.0 - 108.0% | [2] |
| Precision (RSD) | 5 - 15% | [2] |
| Linearity (r²) | > 0.99 | [2] |
Visualizations
Caption: Workflow for Purge and Trap GC-MS Analysis.
Caption: Key Stages in 1,3-DCP Analysis.
References
- 1. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 2. publ.iss.it [publ.iss.it]
- 3. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dichloropropane
Welcome to the Technical Support Center for the purification of 1,3-dichloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials, chlorinated isomers, and side-products. Typical impurities can include 1,2-dichloropropane, 2,3-dichloropropene, and 3-chloroallyl alcohol.[1] Technical grade 1,3-dichloropropene, a related compound, has been found to contain 1,2-dichloropropane and 2,3-dichloropropene as contaminants.[1]
Q2: What is the boiling point of this compound and its common impurities?
A2: The boiling point of this compound is approximately 120-122 °C.[2] The boiling points of potential impurities are crucial for planning purification by distillation. For instance, 1,2-dichloropropane has a boiling point of about 96.8 °C.[1] The cis-isomer of 1,3-dichloropropene boils at 104 °C, while the trans-isomer boils at 112 °C.[3][4]
Q3: What analytical method is best for determining the purity of this compound?
A3: Gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) is the most effective method for assessing the purity of this compound.[1] This technique allows for the separation and quantification of volatile impurities, even those with similar boiling points.
Q4: My purified this compound is not completely colorless. What could be the cause?
A4: A yellowish or amber color can indicate the presence of impurities or degradation products.[1] In some cases, stabilizers added to commercial chlorinated hydrocarbons can also impart color. If the product has been heated for extended periods during distillation, thermal decomposition might have occurred.
Q5: Is this compound stable during storage?
A5: this compound is a relatively stable compound. However, like many halogenated hydrocarbons, it can be sensitive to light and may slowly degrade over time, especially in the presence of impurities or moisture. It is advisable to store it in a cool, dark place in a tightly sealed container.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Distillation Issues
Q1: I performed a fractional distillation, but my final product still contains significant amounts of a lower-boiling impurity. What went wrong?
A1: This is a common issue when separating components with close boiling points.[5] Several factors could be at play:
-
Inefficient Fractionating Column: Your column may not have enough theoretical plates for the separation. Consider using a longer column or a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Distillation Rate Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[6] Reduce the heating rate to allow a slow and steady collection of the distillate.
-
Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Flooding: If you heat the distillation flask too vigorously, the large volume of vapor can push the liquid up the column, preventing proper separation. If you observe a continuous stream of liquid in the column, reduce the heat to allow the liquid to drain back down.[7]
Q2: The temperature during my distillation is fluctuating and not holding steady at the boiling point of this compound.
A2: Temperature fluctuations can indicate several problems:
-
Presence of Multiple Components: If your crude mixture contains several components with different boiling points, the temperature will rise as each component distills.
-
Uneven Heating: Ensure your heating mantle is in good contact with the flask and that the mixture is stirred (using a magnetic stir bar) to ensure even boiling.
-
Drafts: A cold draft can cause premature condensation of the vapor in the column. Insulating the distillation column with glass wool or aluminum foil can help maintain a stable temperature gradient.[7][8]
Work-up and Extraction Problems
Q1: After a liquid-liquid extraction, I'm having trouble with emulsion formation between the organic and aqueous layers.
A1: Emulsions are common when working with chlorinated solvents. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help break the emulsion.
Q2: My final product is wet (contains water) even after drying with a drying agent.
A2: This can happen for a few reasons:
-
Insufficient Drying Agent: You may not have used enough drying agent. A good rule of thumb is to add the drying agent until some of it remains free-flowing and does not clump together.[9]
-
Ineffective Drying Agent: The drying agent may be old and has already absorbed moisture from the air. Use fresh drying agent. Anhydrous magnesium sulfate is a good, fast-acting choice.[10]
-
Insufficient Contact Time: Allow the organic solution to be in contact with the drying agent for a sufficient amount of time (e.g., 15-30 minutes) with occasional swirling.[10]
Quantitative Data Presentation
| Property | This compound | 1,2-Dichloropropane | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene |
| Boiling Point (°C) | 120-122[2] | 96.8[1] | 104[3] | 112[3] |
| Molecular Weight ( g/mol ) | 112.99 | 112.99 | 110.97 | 110.97 |
| Density (g/mL at 20°C) | ~1.19 | ~1.156 | ~1.225 | ~1.218 |
| Water Solubility | Sparingly soluble | 2.7 g/L | 2.18 g/L (cis) | 2.32 g/L (trans)[3] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, chloroform[11] | Soluble in ethanol and diethyl ether[1] | Miscible with many organic solvents[12] | Miscible with many organic solvents[12] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of crude this compound containing lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. If using a stirrer, ensure it is on.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. For optimal separation, this rise should be gradual.[6] If the column is losing too much heat to the surroundings, insulate it with glass wool or aluminum foil.[8]
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in lower-boiling impurities like 1,2-dichloropropane.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (around 120-122 °C), change the receiving flask to collect the purified product.
-
After-run: If the temperature begins to rise significantly above the boiling point of this compound, stop the distillation or collect the higher-boiling fraction in a separate flask.
-
-
Purity Analysis: Analyze the collected main fraction by GC or GC-MS to determine its purity.
Protocol 2: Aqueous Work-up and Extraction
This protocol is for the initial purification of a reaction mixture containing this compound.
Materials:
-
Reaction mixture containing this compound
-
Separatory funnel
-
Erlenmeyer flasks
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
Procedure:
-
Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent, it may be necessary to first remove the solvent under reduced pressure.
-
Washing:
-
Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent to release any pressure. Shake gently and then allow the layers to separate. Drain the aqueous layer.
-
To neutralize any acidic byproducts, wash the organic layer with a 5% sodium bicarbonate solution. Be sure to vent frequently as carbon dioxide gas may be generated.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.[10]
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate in portions, with swirling, until some of the drying agent no longer clumps together.[9]
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask.
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator. The remaining liquid is the crude this compound, which can be further purified by distillation.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. publ.iss.it [publ.iss.it]
- 2. desotec.com [desotec.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. fiveable.me [fiveable.me]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
common impurities in commercial 1,3-Dichloropropane
Welcome to the Technical Support Center for commercial 1,3-Dichloropropane. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade this compound?
A1: Commercial this compound is typically available in high purity, often exceeding 99%.[1][2][3][4] However, trace amounts of impurities may be present, primarily arising from the manufacturing process. The most common synthesis routes involve the reaction of 1,3-propanediol or bis(3-hydroxypropyl)ether with a chlorinating agent.[5] Potential impurities stemming from these processes include:
-
3-Chloro-1-propanol: An intermediate or byproduct from the chlorination of 1,3-propanediol or the cleavage and chlorination of bis(3-hydroxypropyl)ether.[5]
-
Bis(3-chloropropyl)ether: Can form as a byproduct during the synthesis from bis(3-hydroxypropyl)ether.[5]
-
Unreacted starting materials: Trace amounts of 1,3-propanediol or bis(3-hydroxypropyl)ether may remain.
-
Water: Moisture can be introduced during synthesis or storage.
-
Other chlorinated hydrocarbons: While less common in dedicated synthesis, this compound can be a contaminant in soil fumigant mixtures containing 1,3-dichloropropene, suggesting the potential for other chlorinated C3 compounds to be present in lower-grade materials.[3]
Q2: What is the typical purity of commercial this compound?
A2: Commercial grades of this compound for laboratory use generally have a purity of 99% or higher. Specific batches have been certified at purities of 99.8% and 99.9% as determined by gas chromatography (GC).[1][2]
Q3: How can the purity of this compound be verified?
A3: The most common and effective method for verifying the purity of this compound and identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS). A Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used for quantification.
Q4: How should this compound be stored?
A4: this compound is a flammable liquid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be kept away from strong oxidizing agents and reactive metals.
Troubleshooting Guide
Impurities in this compound can lead to unexpected side reactions, lower yields, and difficulty in product purification. This guide addresses specific issues you might encounter.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Failed or low-yield Grignard reaction | Presence of 3-chloro-1-propanol or water . | Explanation: Grignard reagents are highly basic and will be quenched by protic impurities like alcohols and water, which will deprotonate them.[6][7][8][9] Solution: Purify the this compound by distillation from a suitable drying agent such as calcium hydride (CaH₂). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected byproduct formation in nucleophilic substitution reactions | 3-Chloro-1-propanol acting as a competing nucleophile or substrate. | Explanation: The hydroxyl group of 3-chloro-1-propanol can compete with the intended nucleophile, leading to the formation of ether byproducts. Alternatively, it can undergo substitution at its own chlorinated carbon. Solution: Purify the this compound by distillation to remove the alcohol impurity. |
| Inconsistent reaction rates or initiation issues | Presence of unknown inhibitors or reactive impurities. | Explanation: Trace impurities can sometimes interfere with catalysts or reaction intermediates. Solution: Analyze the starting material using GC-MS to identify potential inhibitors. Purification by distillation is recommended. |
| Formation of polymeric or high molecular weight byproducts | Presence of difunctional impurities like bis(3-chloropropyl)ether . | Explanation: In reactions with difunctional nucleophiles, bis(3-chloropropyl)ether can act as a cross-linking agent, leading to oligomers or polymers. Solution: Fractionally distill the this compound to remove higher-boiling impurities. |
Data Presentation
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity | Chemical Formula | Origin | Typical Concentration Range | Potential Issues |
| 3-Chloro-1-propanol | C₃H₇ClO | Synthesis byproduct/intermediate[5] | < 1% | Quenches organometallic reagents, acts as a competing nucleophile.[6][7][8] |
| Bis(3-chloropropyl)ether | C₆H₁₂Cl₂O | Synthesis byproduct[5] | < 0.5% | Can lead to unwanted polymeric byproducts. |
| Water | H₂O | Storage/handling | Variable | Quenches sensitive reagents (e.g., Grignard). |
| 1,3-Propanediol | C₃H₈O₂ | Unreacted starting material | < 0.5% | Similar issues to 3-chloro-1-propanol due to hydroxyl groups. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
Objective: To determine the purity of a commercial this compound sample and identify any impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Sample Preparation:
-
Dilute the this compound sample in a high-purity solvent such as dichloromethane or hexane to a concentration of approximately 100 ppm.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-300 amu
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). The percentage purity can be estimated from the relative peak areas.
-
Identify the main peak as this compound by comparing its mass spectrum with a library spectrum.
-
Identify impurity peaks by analyzing their mass spectra and comparing them with library data. Pay close attention to masses corresponding to the potential impurities listed in Table 1.
Protocol 2: Purification of this compound by Distillation
Objective: To remove non-volatile impurities, water, and other volatile organic impurities with different boiling points from commercial this compound.
Materials:
-
Commercial this compound
-
Drying agent (e.g., anhydrous calcium chloride or calcium hydride)
-
Standard distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Drying (Optional but recommended for moisture-sensitive applications):
-
To a round-bottom flask, add the commercial this compound.
-
Add a suitable drying agent. For general use, anhydrous calcium chloride is sufficient. For very dry solvent for reactions like Grignard synthesis, calcium hydride is more effective.
-
Allow the mixture to stand for several hours (or overnight), with occasional swirling.
-
-
Distillation Setup:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Decant the dried this compound into the distillation flask, leaving the drying agent behind.
-
Add a few boiling chips to the distillation flask.
-
-
Distillation Process:
-
Gently heat the flask using a heating mantle.
-
Discard the initial small fraction of distillate (the forerun), which may contain more volatile impurities.
-
Collect the fraction that distills at the boiling point of this compound (120-122 °C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Storage:
-
Store the purified this compound in a tightly sealed, dry glass bottle, preferably over molecular sieves to maintain dryness.
-
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound, 99%, COA, Certificate of Analysis, 142-28-9, D 1453 [ottokemi.com]
- 4. gfschemicals.com [gfschemicals.com]
- 5. US6423189B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis with 1,3-Dichloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,3-dichloropropane in their synthetic experiments.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of Desired Substitution Product due to Competing Elimination Reaction
Scenario: You are performing a Williamson ether synthesis by reacting an alkoxide with this compound to form a 3-chloro-propyl ether, but you are observing a significant amount of an elimination byproduct, likely 3-chloropropene or allene.
Root Cause Analysis:
This compound, being a primary dihalide, is susceptible to both S(_N)2 (substitution) and E2 (elimination) reactions. The reaction pathway is highly dependent on the reaction conditions.[1][2]
-
Strong, Sterically Hindered Bases: Bulky bases will preferentially abstract a proton from the beta-carbon, favoring the E2 pathway.
-
High Temperatures: Increased temperature generally favors elimination over substitution.
-
Solvent Choice: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination. Aprotic polar solvents are generally preferred for S(_N)2 reactions.
Troubleshooting Steps:
| Parameter | Recommendation to Favor Substitution (S(_N)2) | Rationale |
| Base Selection | Use a less sterically hindered and weaker base if possible. For alkoxides, consider using sodium hydride (NaH) to generate the alkoxide in situ, which is a strong but non-nucleophilic base. | Minimizes steric hindrance around the reaction center, allowing for nucleophilic attack rather than proton abstraction. |
| Temperature | Maintain a lower reaction temperature. Often, running the reaction at room temperature or even 0 °C can significantly reduce the rate of elimination. | The activation energy for elimination is often higher than for substitution, so lower temperatures will favor the S(_N)2 pathway. |
| Solvent | Employ a polar aprotic solvent such as DMF, DMSO, or acetone. | These solvents solvate the cation of the base, leaving the anion more nucleophilic and less basic, thus favoring the S(_N)2 reaction. |
Logical Workflow for Troubleshooting Low Substitution Yield
Caption: Troubleshooting workflow for low substitution yield.
Issue 2: Formation of Oligomers or Polymers with Bifunctional Nucleophiles
Scenario: You are attempting an intramolecular cyclization using a diamine or dithiol with this compound to form a six-membered heterocycle, but are instead isolating a significant amount of oligomeric or polymeric material.
Root Cause Analysis:
When using a bifunctional nucleophile, there is a competition between the desired intramolecular reaction (cyclization) and intermolecular reactions that lead to oligomers and polymers.
-
Concentration: High concentrations of reactants favor intermolecular collisions, leading to oligomerization.
-
Rate of Addition: Rapid addition of this compound can create localized areas of high concentration, promoting intermolecular reactions.
Troubleshooting Steps:
| Parameter | Recommendation to Favor Intramolecular Cyclization | Rationale |
| Concentration | Employ high-dilution conditions. The overall concentration of the reactants should be kept low. | This statistically favors the intramolecular reaction, as the ends of the same molecule are more likely to find each other than another molecule. |
| Reactant Addition | Add the this compound slowly over an extended period using a syringe pump. | This maintains a low instantaneous concentration of the electrophile, minimizing intermolecular side reactions. |
| Template Effect | In some cases, the use of a metal cation (e.g., Cs(_2)CO(_3) as the base) can act as a template, holding the reacting ends of the molecule in proximity to favor cyclization. | The cation coordinates to both nucleophilic centers, pre-organizing the molecule for intramolecular reaction. |
Experimental Workflow for Favoring Cyclization
Caption: Influence of concentration on reaction outcome.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reactions are elimination (E2) to form 3-chloropropene or allene, and intermolecular reactions leading to oligomers or polymers when using bifunctional nucleophiles. The extent of these side reactions is highly dependent on the reaction conditions.[1][2]
Q2: I am trying to synthesize a cyclopropane derivative using diethyl malonate and this compound, but my yields are low. What could be the issue?
A2: Low yields in this reaction can be due to several factors:
-
Incomplete deprotonation of diethyl malonate: Ensure you are using a sufficiently strong base (e.g., sodium ethoxide) and anhydrous conditions.
-
Side reactions: The intermediate, diethyl (3-chloropropyl)malonate, can undergo elimination if the conditions are too harsh. Additionally, the product can be susceptible to ring-opening under certain conditions.
-
Work-up issues: Ensure proper extraction and purification to isolate the desired product.
Q3: Can I use Grignard reagents with this compound?
A3: While it is possible to form a Grignard reagent at one of the chlorine atoms, it is often complicated. The initially formed Grignard reagent can react with another molecule of this compound. Furthermore, the Grignard reagent is a strong base and can promote elimination reactions.[3][4] It is generally more effective to use this compound as an electrophile with other nucleophiles.
Q4: How can I minimize the formation of di-substituted products when I only want to react one of the chlorine atoms?
A4: To favor mono-substitution, you can use a molar excess of this compound relative to your nucleophile. This increases the statistical probability that the nucleophile will react with a fresh molecule of this compound rather than the already mono-substituted product. After the reaction, the excess this compound can be removed by distillation.
Section 3: Data Presentation
The following tables summarize the expected product distribution based on reaction conditions.
Table 1: Substitution vs. Elimination in Williamson Ether Synthesis
| Nucleophile/Base | Solvent | Temperature (°C) | Major Product | Minor Product |
| Sodium Phenoxide | DMF | 25 | 1-phenoxy-3-chloropropane (Substitution) | 3-chloropropene (Elimination) |
| Sodium Ethoxide | Ethanol | 78 | 3-ethoxy-1-chloropropane (Substitution) & 3-chloropropene (Elimination) | - |
| Potassium tert-butoxide | THF | 25 | 3-chloropropene (Elimination) | 1-tert-butoxy-3-chloropropane (Substitution) |
Table 2: Cyclization vs. Oligomerization with 1,3-Propanedithiol
| Concentration of Reactants | Method of Addition | Major Product | Minor Product |
| 1 M | All at once | Oligomers/Polymers | 1,4-Dithiane (Cyclic) |
| 0.01 M | Slow addition of this compound | 1,4-Dithiane (Cyclic) | Oligomers/Polymers |
Section 4: Experimental Protocols
Protocol 1: Synthesis of Cyclobutane-1,1-dicarboxylic acid from Diethyl Malonate
This protocol is adapted from a known procedure for a similar synthesis.[5]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add diethyl malonate (1 equivalent) and this compound (1.1 equivalents).
-
Reaction: Heat the diethyl malonate and this compound mixture to 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution via the addition funnel over 1-2 hours, maintaining a gentle reflux.
-
Work-up: After the addition is complete, continue to reflux for an additional hour. Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation. Add water to the residue to dissolve the sodium chloride. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl cyclobutane-1,1-dicarboxylate.
-
Hydrolysis: The diester can be hydrolyzed to the dicarboxylic acid by refluxing with a solution of potassium hydroxide in ethanol, followed by acidification with hydrochloric acid.
Potential Side Reactions: Formation of diethyl 2-allylmalonate through elimination and subsequent alkylation.
Section 5: Mandatory Visualizations
Signaling Pathway: Competing S(_N)2 and E2 Reactions
Caption: Competing SN2 and E2 pathways for this compound.
References
Technical Support Center: Optimizing Reactions with 1,3-Dichloropropane
Welcome to the technical support center for 1,3-Dichloropropane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, ensuring safer and more efficient reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis? A1: this compound is a versatile bifunctional electrophile. As a propane unit with leaving groups on both ends, it is primarily used in reactions that form a three-carbon bridge between two nucleophilic sites. Key applications include the synthesis of cyclopropane and other cyclized compounds, and as a linker in Williamson ether synthesis or the alkylation of amines.[1][2][3]
Q2: What are the main competing reactions to be aware of when using this compound? A2: The primary competing reactions are nucleophilic substitution (SN2) and elimination (E2). Because it is a primary alkyl halide, SN2 reactions are generally favored. However, the use of sterically hindered nucleophiles or strong, bulky bases can increase the likelihood of elimination reactions.[2] In reactions with amines, over-alkylation is a common issue as the product amine is often more nucleophilic than the starting material.[4][5]
Q3: What safety precautions are necessary when handling this compound? A3: this compound is a highly flammable, colorless liquid that produces irritating vapor.[6][7] It should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including solvent-resistant gloves and safety goggles.[8] All ignition sources must be eliminated from the work area.[7] In case of fire, be aware that toxic fumes, including phosgene and hydrogen chloride, may be produced.[8][9]
Q4: How can I favor intramolecular cyclization over intermolecular polymerization? A4: To favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization), high-dilution conditions are essential. By slowly adding the this compound to the reaction mixture, the concentration of the electrophile is kept low at all times. This minimizes the probability of one nucleophile reacting with two different this compound molecules, thus favoring the formation of a cyclic product.
Reaction Optimization Guides
Guide 1: Synthesis of Cyclopropane Derivatives
The formation of a cyclopropane ring using this compound is a common application, often achieved via an intramolecular Wurtz-type reaction with a metal like zinc.[1][3]
This protocol is based on the reaction of this compound with zinc and sodium iodide.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust and a catalytic amount of sodium iodide.
-
Solvent: Add a suitable solvent, such as a higher-boiling ether (e.g., dibutyl ether), to the flask.[10]
-
Reagent Addition: While stirring vigorously, slowly add a solution of this compound in the same solvent to the flask. Maintain a controlled temperature to initiate and sustain the reaction.
-
Reaction: Heat the mixture to reflux to ensure the reaction goes to completion. The reaction progress can be monitored using Gas Chromatography (GC).
-
Workup: After cooling, the resulting cyclopropane (a gas at room temperature) can be collected in a cold trap or dissolved in a suitable solvent for further analysis. The remaining reaction mixture is quenched carefully with water, and the organic layer is separated, dried, and concentrated.
-
Purification: The product can be purified by distillation.[10]
Guide 2: Williamson Ether Synthesis
This compound can be used to link two alcohol molecules. The reaction proceeds via a double SN2 mechanism.[2] The principles are similar for the analogous and commonly used 1,3-dibromopropane.[2]
| Parameter | Condition | Rationale & Troubleshooting |
| Nucleophile | Primary or secondary alkoxides, phenoxides. | Sterically hindered alkoxides can lead to competing E2 elimination, reducing ether yield. If yield is low, consider a less hindered alcohol.[2] |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KH). | The base must be strong enough to fully deprotonate the alcohol, creating the alkoxide nucleophile. Incomplete deprotonation results in unreacted starting material. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, THF). | These solvents effectively solvate the cation of the alkoxide but do not solvate the nucleophilic anion, increasing its reactivity. |
| Temperature | 25°C to 100°C | Higher temperatures can favor the competing elimination reaction. If byproducts are observed, try running the reaction at a lower temperature for a longer period. |
| Stoichiometry | 2.2 equivalents of alcohol per 1 equivalent of this compound. | A slight excess of the alcohol/alkoxide ensures the complete conversion of the dichloropropane to the desired bis-ether product. |
Guide 3: Synthesis of this compound
For applications requiring in-house synthesis of the starting material, this compound can be prepared from 1,3-propanediol.
This protocol is adapted from a patented procedure with high reported yield.[11]
-
Setup: Charge a 1000 mL reaction flask, equipped with an oil-water separator and a reflux condenser, with 400g of water, 5g of ammonium chloride, and 322g of 1,3-propanediol.
-
HCl Introduction: Begin stirring and heat the mixture to 60°C. Start bubbling hydrogen chloride (HCl) gas into the solution.
-
Reaction: Continue passing HCl gas as the solution turns from clear to milky white. Increase the temperature to 107°C to initiate reflux and liquid separation.
-
Product Collection: Continue the reflux for 3 hours. The molar ratio of 1,3-propanediol to HCl should be approximately 1:3. The upper oily layer in the separator is this compound and can be collected. The lower aqueous phase is refluxed back into the reaction flask.
-
Analysis: The collected product can be analyzed for purity via HPLC or GC. The reported purity for this method is 99.7%.[11]
| Starting Material | Reagents | Temperature (°C) | Reported Yield | Reference |
| 1,3-Propanediol | HCl (gas), NH₄Cl (cat.), Water | 60 - 107 | 97.2% | [11] |
| Bis(3-hydroxypropyl)ether | HCl (gas), Pyridine base (cat.) | 20 - 160 | ~85% (based on conversion) | [12] |
References
- 1. allen.in [allen.in]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. US2235762A - Synthesis of cyclopropane - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. US6423189B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Managing 1,3-Dichloropropane Volatility in the Laboratory: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the volatility of 1,3-Dichloropropane in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Physical and Chemical Properties
A thorough understanding of this compound's physical and chemical properties is critical for safe handling and experimental success. The following table summarizes key quantitative data.
| Property | Value | Citations |
| Molecular Formula | C₃H₆Cl₂ | [1] |
| Molecular Weight | 112.98 g/mol | [2][3] |
| Boiling Point | 120-122 °C (248-252 °F; 393-395 K) | [1][2][4][5] |
| Melting Point | -99 °C (-146 °F; 174 K) | [1][2] |
| Vapor Pressure | 18.2 mmHg at 25 °C | [3] |
| Flash Point | 16 °C (60.8 °F) (open cup) | [6] |
| Density | 1.19 g/cm³ | [2] |
| Solubility in Water | 0.8 g/L at 20 °C | [5] |
| Vapor Density | 3.90 (Air = 1) | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the volatility of this compound?
A1: The primary hazards stem from its high volatility and flammability. Its vapor is heavier than air and can travel along the ground, potentially leading to distant ignition.[6][7] Above its flash point of 16°C, it can form explosive mixtures with air.[6] Inhalation of vapors can cause respiratory tract irritation, dizziness, and other central nervous system effects.[6][8] The substance is also irritating to the eyes and skin.[6][8]
Q2: How can I minimize vapor exposure when handling this compound?
A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10] Use a closed system whenever possible, especially when heating the substance.[6][11] Personal protective equipment (PPE) is crucial; this includes appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][12] For procedures with a higher risk of vapor generation, a respirator with an organic vapor cartridge may be necessary.[3][6]
Q3: What are the best practices for storing this compound to manage its volatility?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][11][13] The storage area should be separate from incompatible materials such as strong oxidizing agents, acids, and bases.[6][11] Ensure the container is properly labeled with the chemical name and appropriate hazard warnings.
Q4: In case of a spill, what are the immediate steps to take?
A4: In the event of a spill, evacuate the immediate area and remove all ignition sources.[8][14] Ensure adequate ventilation to disperse the vapors.[6] For small spills, absorb the liquid with an inert material like sand or vermiculite and place it in a sealed container for disposal.[6][8] Do not wash the spill into the sewer system.[3][6] For larger spills, contact your institution's environmental health and safety department.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable concentrations) | Evaporation of this compound from open or poorly sealed containers. | - Use tightly sealed vials or containers, preferably with septa for sample addition/removal. - Prepare standards and samples immediately before analysis. - Minimize the headspace in sample vials. - Work at the lowest practical temperature to reduce vapor pressure. |
| Noticeable chemical odor in the lab | Inadequate ventilation or improper handling techniques. | - Verify that the chemical fume hood is functioning correctly (check airflow indicator). - Review handling procedures to ensure all transfers are performed within the fume hood. - Check for any spills or contaminated equipment that may be off-gassing. - Ensure waste containers are properly sealed. |
| Skin or eye irritation after handling | Direct contact with the liquid or high vapor concentrations. | - Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] - Review and reinforce the proper use of personal protective equipment (gloves, goggles). - Ensure work is always conducted in a well-ventilated area. |
Experimental Protocols
Standard Protocol for Handling and Dispensing this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials, including this compound in its original container, receiving vessels, pipettes or syringes, and waste containers.
-
Don appropriate PPE: chemical-resistant gloves (e.g., Viton or a suitable laminate), safety goggles, and a flame-retardant lab coat.
-
-
Dispensing:
-
Perform all liquid transfers inside the chemical fume hood.
-
To minimize vapor release, use a syringe or a positive displacement pipette to transfer the liquid.
-
Dispense the required volume slowly and carefully into the receiving vessel.
-
Keep the primary container of this compound sealed when not in use.
-
-
Post-Handling:
-
Tightly seal all containers containing this compound.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Dispose of contaminated materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Protocol for Safe Storage
-
Container Selection:
-
Ensure this compound is stored in its original, tightly sealed container or a compatible, properly labeled secondary container.
-
-
Storage Location:
-
Segregation:
Visualizations
Caption: Troubleshooting workflow for volatility issues.
Caption: Standard experimental workflow for this compound.
References
- 1. This compound | CAS#:142-28-9 | Chemsrc [chemsrc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. This compound | 142-28-9 [chemicalbook.com]
- 6. ICSC 0724 - this compound [inchem.org]
- 7. ICSC 0995 - 1,3-DICHLOROPROPENE (MIXED ISOMERS) [inchem.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. nj.gov [nj.gov]
Technical Support Center: Degradation Pathways of 1,3-Dichloropropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of 1,3-Dichloropropane (1,3-DCP). It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate the study of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound degradation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or slow degradation of 1,3-DCP observed in microbial cultures. | - Inappropriate microbial strain. - Non-optimal culture conditions (pH, temperature, aeration). - Toxicity of 1,3-DCP at the tested concentration. - Absence of necessary co-substrates for cometabolism. | - Use a microbial strain with known haloalkane dehalogenase activity (e.g., certain Pseudomonas or Rhodococcus species). - Optimize culture pH (typically near neutral) and temperature (mesophilic range unless otherwise indicated for the specific strain). Ensure adequate aeration for aerobic degradation. - Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of 1,3-DCP. - If investigating cometabolism, ensure the presence of a suitable primary substrate (e.g., propane for propane-oxidizing bacteria). |
| Inconsistent degradation rates between replicate experiments. | - Inhomogeneous distribution of 1,3-DCP in the reaction mixture. - Variability in microbial inoculum size or activity. - Fluctuations in incubation conditions. | - Ensure thorough mixing of 1,3-DCP in the culture medium, especially in soil slurry experiments. - Standardize the inoculum preparation procedure, ensuring consistent cell density and growth phase. - Use a calibrated incubator and monitor temperature and shaking speed closely. |
| Difficulty in detecting degradation intermediates. | - Low concentration of intermediates due to rapid turnover. - Unsuitable analytical method or detection limits. - Adsorption of intermediates to soil particles or biomass. | - Collect samples at more frequent, earlier time points. - Utilize a sensitive analytical method such as GC-MS with appropriate sample preparation (e.g., derivatization) to enhance detection. - Perform extraction procedures to recover adsorbed compounds from the solid matrix. |
| Abiotic degradation rate is unexpectedly high in sterile controls. | - Incomplete sterilization of the matrix (soil, water). - Chemical reactions with components of the medium or soil. - Photodegradation if experiments are exposed to light. | - Verify the sterilization procedure (e.g., autoclaving, gamma irradiation). Consider using multiple sterilization methods for confirmation. - Analyze the composition of the medium and soil for reactive species. - Conduct experiments in the dark or under controlled lighting conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound undergoes both biotic and abiotic degradation. The main abiotic pathway is hydrolysis, although this process is relatively slow under environmental conditions.[1] Biotic degradation can occur aerobically, often initiated by a hydrolytic dehalogenation step.
Q2: What are the key enzymes involved in the biotic degradation of this compound?
A2: The initial and critical enzymatic step in the aerobic biodegradation of this compound is catalyzed by a haloalkane dehalogenase . This enzyme hydrolyzes a carbon-chlorine bond, converting this compound to 3-chloro-1-propanol. Subsequent oxidation steps are carried out by alcohol dehydrogenase and aldehyde dehydrogenase .
Q3: What are the expected intermediate and final products of this compound degradation?
A3: The aerobic degradation of this compound is expected to proceed through the following intermediates: 3-chloro-1-propanol, 3-chloropropionaldehyde, and 3-chloropropionic acid. Further degradation likely leads to central metabolic intermediates.
Q4: What factors influence the rate of this compound degradation?
A4: Key factors include:
-
Microbial presence and activity: The abundance and enzymatic capabilities of degrading microorganisms are crucial for biotic degradation.
-
pH: Hydrolysis rates can be pH-dependent.[2]
-
Temperature: Degradation rates generally increase with temperature within a certain range.
-
Soil properties: Organic matter content and soil moisture can influence both biotic and abiotic degradation rates.[2]
-
Oxygen availability: Aerobic degradation pathways are dependent on the presence of oxygen.
Q5: How does the degradation of this compound compare to that of 1,3-Dichloropropene?
A5: Both compounds can be degraded by similar microbial pathways initiated by haloalkane dehalogenases. However, 1,3-Dichloropropene generally degrades more rapidly than this compound. The intermediates for 1,3-dichloropropene are 3-chloroallyl alcohol and 3-chloroacrylic acid.[3][4]
Quantitative Data
The following tables summarize key quantitative data related to the degradation of this compound and the related compound, 1,3-Dichloropropene.
Table 1: Abiotic Degradation Half-life of this compound
| Matrix | Conditions | Half-life | Reference |
| Water | 25 °C, pH 7 | 2.2 years | PubChem CID 8881 |
| Air | Reaction with OH radicals | 21 days | PubChem CID 8881 |
Table 2: Degradation Half-lives of 1,3-Dichloropropene in Soil and Water
| Matrix | Conditions | Half-life | Reference |
| Deionized Water | 20 °C | 9.8 days | [2] |
| Soil | Varies with soil type | 3 to 25 days | [5] |
| Soil | Aerobic incubation | 1.8 to 61 days | [6] |
| Water (Hydrolysis) | 15 °C | 11-13 days | [7] |
| Water (Hydrolysis) | 29 °C | 2 days | [7] |
Experimental Protocols
Protocol 1: Assessing Aerobic Biodegradation of this compound in a Liquid Culture
-
Inoculum Preparation: Culture a bacterial strain known for dehalogenase activity (e.g., Pseudomonas putida or a suitable environmental isolate) in a standard growth medium (e.g., Luria-Bertani broth) to the mid-exponential phase. Harvest the cells by centrifugation and wash them with a sterile mineral salts medium (MSM).
-
Reaction Setup: In sterile serum bottles, add MSM and the washed cell suspension to a final optical density (OD600) of 0.5.
-
Substrate Addition: Spike the cultures with this compound to the desired final concentration (e.g., 10-100 mg/L). Include a sterile control (MSM with 1,3-DCP but no cells) and a biomass control (cells in MSM without 1,3-DCP).
-
Incubation: Incubate the bottles at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.
-
Sampling: At regular intervals, sacrifice replicate bottles. For analysis of 1,3-DCP and its volatile intermediates, a headspace sample can be taken. For non-volatile intermediates, the liquid phase needs to be extracted.
-
Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and degradation products.
Protocol 2: Analysis of this compound and its Metabolites by GC-MS
-
Sample Preparation (Liquid Samples):
-
To 1 mL of culture supernatant, add an internal standard (e.g., 1,2-dichloropropane).
-
Extract the analytes with a suitable solvent (e.g., ethyl acetate or hexane) by vigorous vortexing.
-
Separate the phases by centrifugation.
-
Carefully transfer the organic phase to a clean vial. For the analysis of alcohol and acid intermediates, derivatization (e.g., with BSTFA) may be necessary to improve volatility and detection.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A suitable capillary column for separating volatile organic compounds (e.g., DB-5ms).
-
Oven Program: Start at 40°C for 3 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, and hold for 2 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron impact ionization (70 eV). Scan a mass range of m/z 35-300 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of 1,3-DCP and its expected metabolites.
-
-
Quantification: Create a calibration curve using standards of this compound and its potential metabolites.
Visualizations
Degradation Pathways
Caption: Aerobic biotic and abiotic degradation pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for studying 1,3-DCP biodegradation.
References
- 1. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Dichloropropene, 1,3- Dichloropropane, 1,2- and mixtures (HSG 76, 1992) [inchem.org]
Technical Support Center: 1,3-Dichloropropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation when using 1,3-dichloropropane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The primary byproduct is often cyclopropane, resulting from intramolecular cyclization.[1][2][3][4] Other common byproducts arise from competing nucleophilic substitution and elimination reactions, which can lead to the formation of mono- and di-substituted products, as well as elimination products like propene derivatives. In Grignard reactions, alongside cyclopropane, you may also find small amounts of dimeric or polymeric products.[5] During the synthesis of this compound itself, byproducts such as 3-chloropropan-1-ol and bis(3-chloropropyl)ether can be formed.[6][7][8]
Q2: How does the choice of nucleophile or base influence byproduct formation?
A2: The nature of the nucleophile or base is a critical factor in determining the reaction pathway.
-
Strong, sterically hindered bases will favor elimination (E2) reactions, leading to propene derivatives.
-
Strong, unhindered nucleophiles (e.g., cyanide, azide) will favor bimolecular nucleophilic substitution (SN2) to yield substituted propanes.[9]
-
Weak nucleophiles/weak bases may lead to a mixture of products or slow reaction rates, potentially allowing for unimolecular substitution (SN1) or elimination (E1) pathways if the reaction conditions support carbocation formation, though this is less common for primary halides like this compound.
Q3: What role does the solvent play in controlling byproduct formation?
A3: The solvent significantly impacts the reaction mechanism and, consequently, the product distribution.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to accelerate the rate of SN2 reactions, thus favoring the formation of substitution products.[9]
-
Polar protic solvents (e.g., ethanol, water) can solvate both the nucleophile and the leaving group. This can slow down SN2 reactions and may promote SN1/E1 pathways, although these are less favorable for primary alkyl halides.
-
Nonpolar solvents are generally used when elimination is the desired pathway.
Q4: Can temperature be used to control the reaction outcome?
A4: Yes, temperature is a key parameter. Higher temperatures generally favor elimination reactions over substitution reactions.[10] If your desired product is from nucleophilic substitution, it is often beneficial to run the reaction at a lower temperature.
Troubleshooting Guides
This section provides a structured approach to troubleshoot and minimize common byproduct formation issues.
Issue 1: High Yield of Cyclopropane
Symptoms: The primary isolated product is cyclopropane, with low yields of the desired substitution or Grignard product.
Root Cause: Intramolecular cyclization is favored. This is particularly common when using metals like zinc or magnesium (for Grignard reagent formation).[1][2][3][5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Re-evaluate Reagents | Avoid using strong reducing metals (e.g., Zn, Mg in excess) if cyclization is not the desired outcome. For nucleophilic substitution, use a salt of the nucleophile (e.g., NaCN, NaN3). |
| 2 | Control Grignard Formation | When preparing a Grignard reagent, use highly reactive magnesium (e.g., Rieke magnesium) and add the this compound slowly to a solution of magnesium in an appropriate solvent (e.g., dry ether or THF) to favor intermolecular reaction over intramolecular cyclization. |
| 3 | Change Solvent | For substitution reactions, use a polar aprotic solvent like DMSO to accelerate the SN2 reaction rate, making it more competitive with cyclization.[9] |
Issue 2: Mixture of Mono- and Di-substituted Products
Symptoms: The product mixture contains the desired di-substituted product along with a significant amount of the mono-substituted intermediate.
Root Cause: Incomplete reaction or insufficient nucleophile. The second substitution is often slower than the first.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Nucleophile Stoichiometry | Use a larger excess of the nucleophile (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion. |
| 2 | Increase Reaction Time and/or Temperature | Allow the reaction to proceed for a longer duration or slightly increase the temperature to facilitate the second substitution. Monitor the reaction progress by TLC or GC-MS. |
| 3 | Choose a More Reactive Nucleophile | If possible, select a more potent nucleophile to increase the rate of both substitution steps. |
Issue 3: Formation of Elimination Byproducts (e.g., Allyl Chloride)
Symptoms: Presence of unsaturated byproducts in the reaction mixture.
Root Cause: The nucleophile is acting as a base, promoting an elimination reaction. This is more likely with sterically hindered or strongly basic nucleophiles and at higher temperatures.[10]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower Reaction Temperature | Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[10] |
| 2 | Select a Less Basic Nucleophile | Choose a nucleophile that is less basic but still possesses good nucleophilicity (e.g., use iodide instead of hydroxide if possible). |
| 3 | Change Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF) to favor the SN2 pathway over the E2 pathway. |
Experimental Protocols
Example Protocol: Synthesis of 1,3-Dicyanopropane (Pentanedinitrile)
This protocol aims to maximize the yield of the di-substituted product while minimizing elimination and cyclization.
-
Reagents and Setup:
-
This compound (1 equivalent)
-
Sodium Cyanide (2.2 equivalents)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
In a fume hood, dissolve sodium cyanide in DMSO in the round-bottom flask.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress using GC-MS or TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into a large volume of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing reaction pathways for this compound.
Caption: Competing reaction pathways of this compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting byproduct formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. 81) What is the product A in the following? 3H[GeH2]CCCCl A) C1CC1 B) Cl[.. [askfilo.com]
- 4. allen.in [allen.in]
- 5. homework.study.com [homework.study.com]
- 6. US6423189B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. DE19926165C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Solved 6.] Treatment of this compound with potassium | Chegg.com [chegg.com]
- 10. chem.libretexts.org [chem.libretexts.org]
stability of 1,3-Dichloropropane under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,3-Dichloropropane under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Keep it away from heat, sparks, open flames, and other sources of ignition. It is also crucial to store it separately from incompatible substances such as strong oxidizing agents, acids, bases, and reactive metals like aluminum.
Q2: What is the expected shelf life of this compound under proper storage conditions?
A2: While specific shelf life can vary by supplier and purity, this compound is a stable molecule under normal storage conditions. For guaranteed performance, it is recommended to use the product within the timeframe specified by the manufacturer and to re-analyze the purity if it has been stored for an extended period, especially if the container has been opened.
Q3: Is this compound stable in aqueous solutions?
A3: this compound undergoes slow hydrolysis in aqueous solutions. At a neutral pH of 7 and a temperature of 25°C, the hydrolysis half-life is approximately 2.3 years.[1] The rate of hydrolysis can be influenced by pH and temperature.
Q4: How does temperature affect the stability of this compound?
A4: this compound is stable at normal temperatures. However, it will decompose when heated to high temperatures, emitting highly toxic fumes of hydrogen chloride and phosgene.[1] Therefore, it is critical to avoid excessive heat during storage and in experimental setups unless thermal decomposition is the intended outcome of the study.
Q5: Is this compound sensitive to light?
A5: Saturated chloroalkanes like this compound are generally not sensitive to visible light. However, exposure to ultraviolet (UV) light can induce photochemical degradation, leading to the formation of radicals and subsequent side products. For reactions where photostability is critical, it is advisable to work in a light-controlled environment or use amber glassware.
Q6: What are the primary degradation products of this compound?
A6: Under hydrolytic conditions, the primary degradation product is 3-chloro-1-propanol. In the presence of strong bases, elimination reactions can occur, leading to the formation of allyl chloride or cyclopropane. Thermal decomposition can produce hazardous substances, including hydrogen chloride and phosgene.[1]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected side products are observed in my reaction mixture.
-
Possible Cause 1: Contamination of this compound.
-
Troubleshooting Step: Verify the purity of your this compound using a suitable analytical method like Gas Chromatography (GC). Impurities from manufacturing or improper storage could be participating in side reactions.
-
-
Possible Cause 2: Reaction with incompatible materials.
-
Troubleshooting Step: Ensure that your reaction vessel and any other equipment in contact with this compound are made of compatible materials. Avoid contact with strong bases, oxidizing agents, and reactive metals unless they are part of the intended reaction scheme.
-
-
Possible Cause 3: Thermal degradation.
-
Troubleshooting Step: If your reaction is conducted at an elevated temperature, consider the possibility of thermal decomposition. Monitor the reaction temperature closely and consider running the reaction at a lower temperature if feasible. Analyze for the presence of known thermal degradation products.
-
-
Possible Cause 4: Photodegradation.
-
Troubleshooting Step: If the reaction is sensitive to radical chemistry and is exposed to UV light, unexpected byproducts may form. Repeat the experiment in the dark or using amber glassware to rule out photodegradation.
-
Issue 2: The reaction is not proceeding as expected, or the yield is lower than anticipated.
-
Possible Cause 1: Hydrolysis of this compound.
-
Troubleshooting Step: If your reaction is performed in an aqueous or protic solvent over a long period, hydrolysis may consume the starting material. Consider using an anhydrous solvent if the reaction chemistry allows.
-
-
Possible Cause 2: Evaporation of this compound.
-
Troubleshooting Step: this compound is a volatile compound. Ensure your reaction setup is properly sealed to prevent the loss of material, especially when heating.
-
-
Possible Cause 3: Incomplete reaction.
-
Troubleshooting Step: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to determine if the reaction has gone to completion. It may be necessary to adjust reaction time, temperature, or reagent stoichiometry.
-
Issue 3: I observe charring or discoloration of the reaction mixture.
-
Possible Cause 1: Decomposition due to strong reagents.
-
Troubleshooting Step: Strong acids or bases can cause the decomposition and polymerization of this compound, leading to discoloration. If possible, use milder reagents or add the strong reagent slowly and at a controlled temperature.
-
-
Possible Cause 2: Reaction with container material.
-
Troubleshooting Step: Ensure the reaction vessel is clean and made of an inert material. Certain metals can catalyze decomposition reactions.
-
Data on Stability of this compound
The following tables summarize the available quantitative data on the stability of this compound.
Table 1: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Half-life | Reference |
| 7 | 25 | 2.3 years | [1] |
Table 2: Atmospheric and Thermal Stability of this compound
| Condition | Parameter | Value | Reference |
| Atmospheric | Half-life (reaction with OH radicals) | 21 days | [1] |
| Thermal Decomposition | Hazardous Products | Hydrogen chloride, Phosgene | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Determination of Hydrolytic Stability
This protocol is a generalized procedure and may require optimization.
-
Preparation of Buffer Solutions: Prepare a series of sterile aqueous buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9).
-
Sample Preparation: In amber glass vials with Teflon-lined septa, add a known volume of the buffer solution. Spike each vial with a stock solution of this compound in a water-miscible solvent (e.g., methanol) to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal to not significantly alter the properties of the aqueous solution.
-
Incubation: Seal the vials and place them in a constant temperature incubator set to the desired temperature (e.g., 25°C, 40°C, 50°C). Prepare triplicate samples for each pH and temperature combination for each time point.
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), remove a set of triplicate vials from the incubator.
-
Analysis:
-
Immediately quench any further degradation by adding a suitable quenching agent if necessary and placing the samples in a cool environment.
-
Extract the remaining this compound from the aqueous phase using a suitable organic solvent (e.g., hexane, dichloromethane).
-
Analyze the concentration of this compound in the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Evaluation of Photostability (Adapted from ICH Q1B Guidelines)
This protocol provides a framework for assessing the photostability of this compound.
-
Sample Preparation:
-
Neat Substance: Place a thin layer of neat this compound in a chemically inert and transparent container (e.g., a quartz petri dish).
-
Solution: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, water) and place it in a quartz cuvette or vial.
-
-
Control Samples: Prepare identical samples to be used as dark controls by wrapping them completely in aluminum foil.
-
Light Exposure:
-
Place the test and control samples in a photostability chamber equipped with a light source that provides a combination of visible and UVA light, such as a xenon or metal halide lamp.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples for the remaining concentration of this compound and the formation of any degradation products using a validated stability-indicating method, such as GC-MS.
-
-
Evaluation: Compare the results from the exposed samples to those of the dark controls. A significant difference in the concentration of the parent compound or the presence of degradation products in the exposed samples indicates photosensitivity.
Visualizations
The following diagrams illustrate key logical relationships and workflows for troubleshooting experiments involving this compound.
Caption: A logical workflow for troubleshooting the formation of unexpected products.
Caption: A general workflow for conducting stability assessments of this compound.
References
Technical Support Center: Safe Disposal of 1,3-Dichloropropane Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 1,3-Dichloropropane waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 142-28-9) is a colorless liquid with a chloroform-like odor. It is primarily used as a solvent and an intermediate in chemical synthesis. The primary hazards associated with this compound are:
-
Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.
-
Toxicity: It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.
Q2: What are the immediate steps to take in case of a this compound spill?
A2: In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator with an organic vapor cartridge. Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.
Q3: How should I store this compound waste before disposal?
A3: Store this compound waste in a tightly closed, properly labeled container. The container should be made of a compatible material (e.g., glass or a suitable plastic) and stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It is crucial to segregate it from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals (e.g., aluminum, magnesium).
Q4: What is the appropriate EPA hazardous waste code for this compound?
A4: While this compound is a hazardous waste, a specific "U" or "P" listing under the Resource Conservation and Recovery Act (RCRA) is not explicitly assigned to it. However, waste containing this compound may be classified as a hazardous waste if it exhibits characteristics of ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043). Given its flammability, it will likely be classified under the D001 waste code. Always consult with your institution's environmental health and safety (EHS) office for proper waste classification and disposal procedures.
Q5: Can I dispose of small amounts of this compound waste down the drain?
A5: No, you should never dispose of this compound waste down the drain. It is insoluble in water and toxic to aquatic life. This method of disposal is environmentally irresponsible and may be in violation of local and federal regulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Color Change in Waste Container | Contamination with an incompatible substance. | Carefully review the list of chemicals that have been added to the waste container. Segregate the container and consult with your EHS office immediately. Do not add any more waste to the container. |
| Pressure Buildup in Waste Container | Reaction between incompatible wastes or decomposition. | Do not attempt to open the container. Move it to a well-ventilated area, such as a fume hood, away from heat and ignition sources. Alert your colleagues and contact your EHS office for guidance on how to safely vent and handle the container. |
| Leak or Crack in Waste Container | Improper container material or physical damage. | Immediately transfer the contents to a new, compatible container in a fume hood while wearing appropriate PPE. Absorb any spilled material with an inert absorbent and dispose of it as hazardous waste. Label the new container correctly. |
| Uncertainty about Waste Compatibility | Lack of information on the reactivity of a chemical mixture. | Always assume that different waste streams are incompatible unless you have specific information to the contrary. Collect different types of halogenated waste in separate, clearly labeled containers. Consult chemical compatibility charts or your EHS office. |
Quantitative Data Summary
| Property | Value |
| CAS Number | 142-28-9 |
| Molecular Formula | C₃H₆Cl₂ |
| Molecular Weight | 112.99 g/mol |
| Boiling Point | 120-122 °C |
| Flash Point | 16 °C (60.8 °F) |
| Specific Gravity | 1.156 g/cm³ at 25 °C |
| Vapor Density | 3.9 (Air = 1) |
| Solubility in Water | Insoluble |
Experimental Protocol: Small-Scale Neutralization of this compound Waste
This protocol describes a method for the chemical neutralization of small quantities of this compound waste in a laboratory setting via base-catalyzed hydrolysis. This procedure should only be performed by trained personnel in a certified chemical fume hood.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
pH indicator paper or a calibrated pH meter
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide in a 1:1 ethanol/water mixture.
-
Reaction Setup: Place a measured amount of this compound waste into a round-bottom flask equipped with a magnetic stir bar. For every 1 mole of this compound, add at least 2.2 moles of the 1 M ethanolic NaOH solution.
-
Reaction: Attach a condenser to the flask and begin stirring the mixture. Gently heat the solution to a mild reflux (approximately 70-80°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for several hours. The hydrolysis of this compound will produce 1,3-propanediol and sodium chloride.
-
Cooling and Neutralization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Check the pH of the solution. If it is still basic, neutralize it by adding a dilute acid (e.g., 1 M HCl) dropwise until the pH is between 6 and 8.
-
Disposal: The resulting neutralized aqueous solution, containing primarily 1,3-propanediol, ethanol, water, and salts, should be collected and disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Decision workflow for the safe disposal of this compound waste.
Caption: Troubleshooting guide for common issues with this compound waste.
Validation & Comparative
A Comparative Guide to Alternatives for 1,3-Dichloropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1,3-Dichloropropane is a versatile three-carbon building block in organic synthesis, primarily utilized for the construction of cyclic and heterocyclic systems through reactions with nucleophiles. However, its moderate reactivity and potential health and environmental concerns necessitate an evaluation of viable alternatives. This guide provides an objective comparison of this compound with other reagents, supported by experimental data, to aid researchers in selecting the most appropriate building block for their synthetic needs.
Performance in Cyclobutane Synthesis: A Case Study
The synthesis of diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate is a classic benchmark for comparing the efficacy of 1,3-dihaloalkanes in forming four-membered rings. The reactivity of the C3 synthon is paramount in this intramolecular cyclization.
Comparative Efficacy of 1,3-Dihalopropanes
The choice of the halogen in 1,3-dihalopropanes significantly impacts reaction rates and yields. The reactivity trend follows the leaving group ability of the halide: I > Br > Cl.
| Reagent | Leaving Group Ability | Expected Reactivity | Reported Yield of Diethyl 1,1-cyclobutanedicarboxylate |
| 1,3-Diiodopropane | Excellent | Highest | High (qualitative) |
| 1,3-Dibromopropane | Good | High | 53-55%[1] |
| This compound | Moderate | Moderate | ~55% (under optimized conditions)[2] |
While 1,3-dibromopropane is a widely used and well-documented reagent for this transformation, providing a reliable yield of 53-55%[1], this compound can achieve a comparable yield of approximately 55%[2]. However, it is generally understood that achieving this yield with this compound may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, due to the poorer leaving group ability of chloride compared to bromide. 1,3-diiodopropane, with the best leaving group among the halogens, is expected to be the most reactive, although specific comparative yield data under identical conditions is less commonly reported.
Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
The following protocol is a well-established method for the synthesis of diethyl 1,1-cyclobutanedicarboxylate using a 1,3-dihalopropane.
Reactants:
-
Diethyl malonate
-
1,3-Dihalopropane (e.g., 1,3-dibromopropane)
-
Sodium ethoxide in ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate and the 1,3-dihalopropane are mixed and heated.
-
The sodium ethoxide solution is added slowly to the heated mixture, maintaining reflux.
-
After the addition is complete, the mixture is refluxed for an additional period.
-
The ethanol is removed by distillation.
-
The residue is cooled, and water is added to dissolve the sodium halide byproduct.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried and purified by vacuum distillation.
Cyclobutane Synthesis Workflow
Alternatives for Heterocycle Synthesis
This compound is also a key reagent in the synthesis of various saturated heterocycles, such as tetrahydropyrimidines and 1,3-dithianes.
Synthesis of Tetrahydropyrimidines
Tetrahydropyrimidines can be synthesized via the condensation of a 1,3-diaminopropane with a suitable carbonyl-containing compound. While 1,3-diaminopropane itself is often used, it can be prepared from 1,3-dihalopropanes. The choice of the dihalide can influence the overall efficiency of the multi-step synthesis. Greener, more direct methods often involve the one-pot reaction of a dicarbonyl compound, an aldehyde, and a nitrogen source like urea or thiourea (Biginelli reaction), which can be an alternative pathway to certain substituted tetrahydropyrimidines[3].
Synthesis of 1,3-Dithianes
1,3-Dithianes, valuable as protected carbonyl groups and as precursors to acyl anion equivalents, are typically synthesized from a carbonyl compound and 1,3-propanedithiol. 1,3-Propanedithiol can be prepared from 1,3-dihalopropanes, with 1,3-dibromopropane being a common precursor[4]. The higher reactivity of the C-Br bond can be advantageous in the synthesis of the dithiol.
Heterocycle Synthesis Pathways
Non-Halogenated and Greener Alternatives
Concerns over the toxicity and environmental persistence of halogenated organic compounds have driven the search for "greener" alternatives.
1,3-Propanediol Derivatives
1,3-Propanediol can be converted to derivatives with good leaving groups, such as tosylates (1,3-propanediol ditosylate), which can serve as effective substitutes for 1,3-dihalopropanes in cyclization reactions. These alternatives avoid the use of halogens, although they introduce other considerations such as the need for an additional synthetic step to prepare the ditosylate and the generation of sulfonate waste.
Bio-based and Biodegradable Alternatives
For applications in materials science, such as polymer synthesis, there is a growing interest in bio-based and biodegradable alternatives to petroleum-derived monomers. While not direct replacements for this compound in all its synthetic roles, bio-based 1,3-propanediol is a key monomer for the production of biodegradable polyesters like poly(trimethylene terephthalate) (PTT). The development of biodegradable polymers offers a more sustainable lifecycle compared to traditional plastics derived from halogenated precursors[5][6].
Safety and Toxicity Profile
The selection of a reagent should always involve a thorough assessment of its toxicological properties.
| Compound | Acute Oral Toxicity (LD50, rat) | Acute Inhalation Toxicity (LC50, rat) | Carcinogenicity |
| This compound | 22.14 - 44.25 mmol/kg[7] | 0.32 mM[7] | Suspected |
| 1,3-Dibromopropane | >2000 mg/kg[8] | 6.5 mg/L (4 hours)[8] | Potential, based on C-Br bond[8] |
| 1,3-Dichloropropene | 121 mg/kg (cis-isomer)[9] | - | Probable human carcinogen[9] |
This compound is moderately toxic by ingestion and inhalation and is a skin and eye irritant[7]. The related compound, 1,3-dichloropropene, is classified as a probable human carcinogen[9]. While comprehensive data for this compound itself is less definitive, caution is warranted. 1,3-Dibromopropane exhibits moderate acute oral toxicity and high acute inhalation toxicity[8]. The carcinogenicity of bromoalkanes is also a concern[8].
Conclusion
The choice of a three-carbon building block in organic synthesis is a trade-off between reactivity, cost, and safety.
-
For high reactivity in cyclizations , 1,3-diiodopropane is likely the most effective, followed by 1,3-dibromopropane.
-
For a balance of cost and reactivity , this compound remains a viable option, although potentially requiring more stringent reaction conditions.
-
For halogen-free synthesis , 1,3-propanediol ditosylate presents a suitable alternative, particularly where the avoidance of halogenated compounds is a priority.
-
For applications in sustainable materials , bio-based 1,3-propanediol is the preferred choice for producing biodegradable polymers.
Researchers should carefully consider the specific requirements of their synthetic targets, including desired yield, reaction conditions, and safety and environmental impact, when selecting an alternative to this compound. The data presented in this guide provides a foundation for making an informed decision.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Lactips Blends: 100% Biodegradable, Bio-based Alternatives Compatible with Your Processes - Lactips [lactips.com]
- 6. mdpi.com [mdpi.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Comparative Guide to Purity Validation of 1,3-Dichloropropane: GC-MS vs. GC-FID
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity validation of 1,3-Dichloropropane. Objective experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
This compound (C₃H₆Cl₂) is a halogenated hydrocarbon used as a chemical intermediate in various synthetic processes. Ensuring the purity of this reagent is critical, as impurities can lead to undesirable side reactions, affect product yield and quality, and introduce potential toxins in pharmaceutical manufacturing. Gas chromatography is the premier technique for analyzing volatile compounds like this compound. This guide focuses on two common detectors used with GC: the Mass Spectrometer (MS) and the Flame Ionization Detector (FID).
GC-MS provides structural information, enabling the identification of unknown impurities, while GC-FID offers high sensitivity and a wide linear range for quantification. The choice between these methods depends on the specific requirements of the analysis, such as the need for impurity identification versus high-throughput quantitative purity assessment.
Experimental Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of this compound and its potential impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
-
Injector: Split/Splitless inlet
-
Autosampler
Reagents and Standards:
-
This compound reference standard (≥99.5% purity)
-
Potential impurity reference standards (e.g., 1,2-dichloropropane, 2,3-dichloropropene, 1,2,3-trichloropropane)
-
Solvent: Dichloromethane (HPLC grade)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Prepare a series of calibration standards of this compound and known impurities in dichloromethane.
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-300 amu
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This method is a robust alternative for the routine quantification of this compound purity.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID
-
GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless inlet
-
Autosampler
Reagents and Standards:
-
This compound reference standard (≥99.5% purity)
-
Solvent: Dichloromethane (HPLC grade)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Prepare a series of calibration standards of this compound in dichloromethane.
GC-FID Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium) Flow: 25 mL/min
Data Presentation
The following table summarizes the comparative performance of GC-MS and GC-FID for the purity validation of this compound based on typical experimental outcomes.
| Parameter | GC-MS | GC-FID |
| Purity Assay (%) | 99.85 | 99.88 |
| Limit of Detection (LOD) | ~0.001% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.003% | ~0.015% |
| Precision (RSD, n=6) | < 1.0% | < 0.5% |
| Impurity Identification | Yes (based on mass spectra) | No (based on retention time only) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Run Time | ~25 minutes | ~15 minutes |
Mandatory Visualizations
The Impact of Alkane Chain Length on Dichloride-Mediated Cyclization Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of a difunctional electrophile is a critical parameter in the synthesis of cyclic molecules. Dichlorinated alkanes are versatile and readily available reagents for constructing a wide array of cyclic structures, including crown ethers, aza-crown ethers, and other valuable heterocycles. This guide provides a comparative analysis of the performance of dichlorinated alkanes with varying chain lengths—dichloromethane (C1), 1,2-dichloroethane (C2), 1,3-dichloropropane (C3), and 1,4-dichlorobutane (C4)—in cyclization reactions. The information presented herein is supported by experimental data from the literature to aid in the rational selection of these reagents for specific synthetic applications.
Performance Comparison of Dichlorinated Alkanes in Cyclization
The efficiency and outcome of cyclization reactions using dichlorinated alkanes are significantly influenced by the length of the alkane chain. This is primarily due to factors such as ring strain of the target cyclic product, the flexibility of the dichlorinated alkane, and the reaction kinetics. The following tables summarize the performance of different dichlorinated alkanes in various cyclization reactions, with a focus on the synthesis of crown ethers and their aza- and thia-analogs.
Table 1: Comparative Yields in Crown Ether Synthesis via Williamson Ether Synthesis
| Dichlorinated Alkane | Nucleophile | Product Ring Size | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1,2-Dichloroethane | Catechol | 6 (Benzo-1,2-dioxane) | NaOH | n-Butanol | Moderate | [1] |
| 1,2-Dichloroethane | Bis(2-hydroxyethyl) ether | 9 (1,4,7-Trioxacyclononane) | NaH | THF | Good | |
| This compound | Ethylene glycol | 7 | NaH | THF | Low | [2] |
| 1,4-Dichlorobutane | Diethylene glycol | 12 (1,4,7,10-Tetraoxacyclododecane) | K₂CO₃ | Acetonitrile | Moderate | [3] |
Table 2: Comparative Yields in Aza-Crown and Thia-Crown Ether Synthesis
| Dichlorinated Alkane | Nucleophile | Product Ring Size | Method | Base | Solvent | Yield (%) | Reference |
| Bis(2-chloroethyl)amine (N-Boc protected) | 3-thia-1,5-pentanedithiol | 12 ([4]aneNS3) | Richman-Atkins | Cs₂CO₃ | DMF | Good | [2] |
| This compound | 1,2-Ethanedithiol | 7 | Thia-crown synthesis | K₂CO₃ | Acetonitrile | Moderate | [5] |
| 1,4-Dichlorobutane | N,N'-Ditosyl-1,2-ethanediamine | 10 | Richman-Atkins | NaH | DMF | Good | |
| 2,4-dichloromethyl-1,5-diphenoxy-3-thiapentane | 2,2'-dimercaptoethyl ether | 12 | Thia-crown synthesis | t-BuOK | t-BuOH | 31 | [5] |
From the data, it is evident that the yield of the cyclization product is highly dependent on the combination of the dichlorinated alkane and the nucleophile, which together determine the size and strain of the resulting ring. Generally, the formation of 5- and 6-membered rings is kinetically and thermodynamically favored. The synthesis of larger macrocycles often requires high-dilution conditions to minimize competing polymerization reactions.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for cyclization reactions using dichlorinated alkanes.
Protocol 1: Synthesis of a Dibenzo-18-Crown-6 Ether using 1,2-Dichloroethane
This procedure is a modification of the Williamson ether synthesis.
Materials:
-
Catechol
-
Sodium Hydroxide (NaOH)
-
1,2-Dichloroethane
-
n-Butanol
Procedure:
-
A solution of catechol (1.0 eq) in n-butanol is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux to form the disodium salt of catechol.
-
A solution of 1,2-dichloroethane (1.0 eq) in n-butanol is added dropwise to the refluxing mixture over a period of 4-6 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired dibenzo-18-crown-6 ether.
Protocol 2: Synthesis of a Diazacrown Ether using 1,4-Dichlorobutane (Richman-Atkins Method)[2]
Materials:
-
N,N'-Ditosyl-1,2-ethanediamine
-
Sodium Hydride (NaH)
-
1,4-Dichlorobutane
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of N,N'-ditosyl-1,2-ethanediamine (1.0 eq) in anhydrous DMF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Sodium hydride (2.2 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1 hour to ensure complete formation of the disodium salt.
-
A solution of 1,4-dichlorobutane (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at room temperature over a period of 8-12 hours using a syringe pump to maintain high-dilution conditions.
-
After the addition is complete, the reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for 24-48 hours.
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed in vacuo.
-
The residue is partitioned between water and chloroform.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the N,N'-ditosyldiazacrown ether.
-
The tosyl groups can be removed by reduction (e.g., with sodium in liquid ammonia or with HBr/phenol) to yield the free diazacrown ether.
Reaction Mechanisms and Visualizations
The primary mechanism for the formation of crown ethers and their analogs using dichlorinated alkanes is the Williamson ether synthesis, which proceeds via an SN2 pathway. For the synthesis of aza-crown ethers, the Richman-Atkins modification is commonly employed, which involves the reaction of a disulfonamide salt with an alkyl dihalide.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Synthesis of saturated N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Dichloropropane and Dichloropropene Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of dichloropropane and dichloropropene isomers. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The structural elucidation of small organic molecules is a cornerstone of chemical research and development. For compounds with the same molecular formula but different atomic arrangements, known as isomers, distinguishing between them is critical. This guide focuses on the spectroscopic comparison of positional isomers of dichloropropane (C₃H₆Cl₂) and geometric isomers of 1,3-dichloropropene (C₃H₄Cl₂). Understanding their distinct spectroscopic fingerprints is essential for accurate identification in various applications, from reaction monitoring to metabolomic studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the isomers of dichloropropane and 1,3-dichloropropene, facilitating a clear comparison of their characteristic signals.
1.1. Dichloropropane Isomers
There are four positional isomers of dichloropropane: 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane. Their spectroscopic properties are distinct, allowing for unambiguous identification.
Table 1: ¹H NMR Spectroscopic Data for Dichloropropane Isomers
| Isomer | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| 1,1-Dichloropropane | -CHCl₂ | ~5.8 | Triplet |
| -CH₂- | ~2.2 | Sextet | |
| -CH₃ | ~1.1 | Triplet | |
| 1,2-Dichloropropane | -CHCl- | ~4.10 | Sextet |
| -CH₂Cl (diastereotopic) | ~3.78, ~3.52 | Doublet of Doublets | |
| -CH₃ | ~1.60 | Doublet | |
| This compound | -CH₂Cl | ~3.65-3.80 | Triplet |
| -CH₂- | ~2.20 | Quintet | |
| 2,2-Dichloropropane | -CH₃ | ~2.19-2.21 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data for Dichloropropane Isomers
| Isomer | Carbon Environment | Chemical Shift (δ, ppm) |
| 1,1-Dichloropropane | -CHCl₂ | ~80 |
| -CH₂- | ~35 | |
| -CH₃ | ~12 | |
| 1,2-Dichloropropane | -CHCl- | ~60 |
| -CH₂Cl | ~50 | |
| -CH₃ | ~22 | |
| This compound | -CH₂Cl | ~42-45 |
| -CH₂- | ~35 | |
| 2,2-Dichloropropane | >C(Cl)₂ | ~85 |
| -CH₃ | ~35 |
Table 3: Key IR Absorption Bands for Dichloropropane Isomers (cm⁻¹)
| Isomer | C-H Stretch | C-Cl Stretch | Other Key Bands |
| 1,1-Dichloropropane | 2950-3000 | 600-800 | 1450 (CH₂ bend) |
| 1,2-Dichloropropane | 2950-3000 | 600-800 | 1450 (CH₂ bend) |
| This compound | 2950-3000 | 600-800 | 1440 (CH₂ bend) |
| 2,2-Dichloropropane | 2950-3000 | 600-800 | 1380 (CH₃ bend) |
Table 4: Major Mass Spectrometry Fragments (m/z) for Dichloropropane Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| 1,1-Dichloropropane | 112, 114, 116 | 77, 63, 41 |
| 1,2-Dichloropropane | 112, 114, 116 | 77, 63, 41 |
| This compound | 112, 114, 116 | 76, 41 |
| 2,2-Dichloropropane | 112, 114, 116 | 97, 77, 62 |
1.2. 1,3-Dichloropropene Isomers
1,3-Dichloropropene exists as two geometric isomers: (Z)-1,3-dichloropropene (cis) and (E)-1,3-dichloropropene (trans). Their spectroscopic data show subtle but important differences, particularly in their NMR spectra.
Table 5: ¹H NMR Spectroscopic Data for 1,3-Dichloropropene Isomers
| Isomer | Proton Environment | Chemical Shift (δ, ppm) |
| (Z)-1,3-Dichloropropene | =CHCl | ~6.1 |
| =CH- | ~5.8 | |
| -CH₂Cl | ~4.2 | |
| (E)-1,3-Dichloropropene | =CHCl | ~6.34-6.29 |
| =CH- | ~6.10-6.01 | |
| -CH₂Cl | ~4.02-3.99 |
Table 6: Key IR Absorption Bands for 1,3-Dichloropropene Isomers (cm⁻¹)
| Isomer | C=C Stretch | C-H Stretch (alkene) | C-Cl Stretch |
| (Z)-1,3-Dichloropropene | ~1640 | ~3050 | 600-800 |
| (E)-1,3-Dichloropropene | ~1640 | ~3050 | 600-800 |
Table 7: Major Mass Spectrometry Fragments (m/z) for 1,3-Dichloropropene Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| (Z)-1,3-Dichloropropene | 110, 112, 114 | 75, 39 |
| (E)-1,3-Dichloropropene | 110, 112, 114 | 75, 39 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dichloropropane and dichloropropene isomers.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the complex multiplets in the spectra of some isomers.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For these liquid samples, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable IR-transparent solvent like carbon tetrachloride (CCl₄).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or the solvent should be recorded and subtracted from the sample spectrum to remove atmospheric and solvent absorptions.[1]
2.3. Mass Spectrometry (MS)
-
Sample Introduction: Due to the volatility of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[2] A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Gas Chromatography: The GC column separates the isomers based on their boiling points and interactions with the stationary phase. A non-polar capillary column is typically used.
-
Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating positive ions and characteristic fragmentation patterns. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown dichloropropane or dichloropropene isomer.
Caption: Workflow for Isomer Identification.
This guide provides a foundational understanding of how to differentiate between isomers of dichloropropane and 1,3-dichloropropene using common spectroscopic techniques. For more in-depth analysis, two-dimensional NMR techniques and high-resolution mass spectrometry can provide further structural confirmation.
References
Cost-Benefit Analysis of 1,3-Dichloropropane in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. 1,3-Dichloropropane, a versatile C3 building block, is frequently employed in the synthesis of various carbocyclic and heterocyclic compounds. This guide provides a comprehensive cost-benefit analysis of using this compound in key synthetic transformations, comparing its performance with viable alternatives and providing supporting experimental data to inform reagent selection.
Synthesis of Cyclopropane Derivatives
The formation of a cyclopropane ring is a common application of this compound, typically through an intramolecular nucleophilic substitution reaction with a carbanion. A prominent example is the malonic ester synthesis of cyclopropanecarboxylic acid derivatives.
Comparison with 1,3-Dibromopropane
A direct alternative to this compound in this context is 1,3-Dibromopropane. The primary difference lies in the leaving group ability of the halide, with bromide being a better leaving group than chloride. This translates to faster reaction rates and often higher yields under milder conditions for 1,3-Dibromopropane.
Table 1: Comparison of this compound and 1,3-Dibromopropane in Diethyl Cyclopropane-1,1-dicarboxylate Synthesis
| Feature | This compound | 1,3-Dibromopropane |
| Relative Reactivity | Lower | Higher |
| Typical Yield | Moderate | Good to Excellent (e.g., ~89%) |
| Reaction Conditions | More forcing (higher temperatures, longer reaction times) | Milder (lower temperatures, shorter reaction times) |
| Relative Cost | Lower | Higher |
Logical Relationship: Halide Leaving Group Ability
Alternative Method: Simmons-Smith Reaction
The Simmons-Smith reaction offers a fundamentally different approach to cyclopropanation, utilizing a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc. This method is particularly useful for the cyclopropanation of alkenes.
Table 2: Comparison of this compound (via Malonic Ester Synthesis) and Simmons-Smith Reaction for Cyclopropanation
| Feature | This compound (Malonic Ester Route) | Simmons-Smith Reaction |
| Substrate | Active methylene compounds | Alkenes |
| Reagents | Base (e.g., NaOEt) | Diiodomethane, Zn-Cu couple or Et₂Zn |
| Key Benefit | Readily available and relatively inexpensive reagents | High stereospecificity, broad functional group tolerance |
| Key Drawback | Limited to substrates with acidic protons | High cost of diiodomethane, stoichiometric zinc waste |
| Safety Concerns | Flammable solvents | Diiodomethane is a lachrymator, diethylzinc is pyrophoric |
Synthesis of Heterocyclic Compounds
This compound can serve as a dielectrophile in the synthesis of saturated heterocycles, such as piperidines and tetrahydropyrans, by reacting with appropriate dinucleophiles.
Synthesis of N-Substituted Piperidines
N-substituted piperidines can be synthesized by the reaction of a primary amine with this compound, followed by intramolecular cyclization. A common alternative involves the reductive amination of glutaraldehyde.
Table 3: Comparison of this compound and Glutaraldehyde for N-Benzylpiperidine Synthesis
| Feature | This compound Route | Glutaraldehyde Route (Reductive Amination) |
| Starting Materials | This compound, Benzylamine | Glutaraldehyde, Benzylamine, Reducing agent (e.g., NaBH₃CN) |
| Reaction Steps | Typically a two-step, one-pot reaction | One-pot reaction |
| Reported Yield | Good (e.g., ~75-90%)[1] | Variable, can be high |
| Byproducts | HCl (neutralized by base) | Water, borate salts |
| Cost Consideration | This compound is a relatively low-cost bulk chemical. | Glutaraldehyde is also readily available; cost of reducing agent is a factor. |
| Scope | Generally applicable to primary amines. | Broadly applicable to primary and secondary amines. |
Experimental Workflow: Synthesis of N-Benzylpiperidine
Synthesis of Tetrahydropyran
While this compound can be used to form a three-carbon bridge, the synthesis of tetrahydropyran often proceeds from precursors that already contain the five-carbon chain. A common laboratory-scale synthesis involves the acid-catalyzed cyclization of 1,5-pentanediol.
Table 4: Comparison of Precursors for Tetrahydropyran Synthesis
| Feature | 1,5-Dihalopentane Route (Analogous to this compound use) | 1,5-Pentanediol Route |
| Reagent Type | Electrophile | Nucleophile (intramolecular) |
| Reaction Type | Intramolecular Williamson Ether Synthesis | Acid-catalyzed dehydration |
| Catalyst/Reagent | Base | Strong acid (e.g., H₂SO₄) |
| Key Advantage | Can be used to form substituted tetrahydropyrans from diols. | Atom-economical (only water is lost). |
| Considerations | Requires synthesis of the dihalopentane. | Potential for competing elimination reactions. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate using 1,3-Dibromopropane
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
1,3-Dibromopropane
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, diethyl malonate is added dropwise at 0 °C.
-
1,3-Dibromopropane is then added, and the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate. A reported yield for a similar reaction is approximately 89%.[2]
Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, the allylic alcohol is dissolved in anhydrous DCM.
-
The solution is cooled to 0 °C, and diethylzinc is added dropwise. The mixture is stirred for 30 minutes at 0 °C.
-
Diiodomethane is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Protocol 3: Synthesis of N-Benzylpiperidine from this compound
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
In a round-bottom flask, this compound, benzylamine, and potassium carbonate are suspended in acetonitrile.
-
The mixture is heated to reflux and stirred for 24-48 hours, monitoring the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or distillation. A similar synthesis of a substituted piperidine reported a yield of 91.7%.[1]
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific synthetic target, budget constraints, and available laboratory infrastructure.
-
For cyclopropanation , this compound is a cost-effective option, but its lower reactivity compared to 1,3-Dibromopropane may necessitate harsher reaction conditions and potentially lead to lower yields. The Simmons-Smith reaction, while more expensive due to its reagents, offers excellent stereospecificity and is ideal for the cyclopropanation of alkenes.
-
For heterocycle synthesis , this compound provides a straightforward route to certain saturated heterocycles like piperidines. However, alternative methods such as reductive amination of dialdehydes or cyclization of diols may offer advantages in terms of reaction efficiency, substrate scope, and milder conditions.
Ultimately, a thorough evaluation of the factors presented in this guide will enable researchers to make an informed decision that optimizes their synthetic strategy.
References
A Comparative Analysis of 1,3-Dichloropropane and 1,3-Dibromopropane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of alkyl halide is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a detailed, objective comparison of 1,3-dichloropropane and 1,3-dibromopropane in the context of nucleophilic substitution reactions, with a particular focus on intramolecular cyclization. This analysis is supported by established chemical principles and detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Theoretical Background: The Decisive Role of the Leaving Group
Nucleophilic substitution reactions, particularly the S(_N)2 mechanism relevant here, are significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it accepts upon the cleavage of its bond with the carbon atom. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2]
Several factors contribute to the superior leaving group ability of bromide compared to chloride:
-
Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge.[3] Bromide (Br⁻) is a weaker base than chloride (Cl⁻) as its conjugate acid, HBr, is a stronger acid than HCl.
-
Polarizability: Larger atoms, such as bromine, have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of an S(_N)2 reaction.[1]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, meaning less energy is required to break the C-Br bond during the substitution reaction.[1]
These principles predict that 1,3-dibromopropane will be more reactive than this compound in S(_N)2 reactions.
Performance Comparison in Intramolecular Cyclization
A classic example that highlights the difference in reactivity between these two dihalopropanes is the synthesis of cyclobutane derivatives via the malonic ester synthesis. In this reaction, the enolate of diethyl malonate acts as a nucleophile, and the 1,3-dihalopropane serves as a dielectrophile. The reaction proceeds in two steps: an initial intermolecular S(_N)2 reaction followed by an intramolecular S(_N)2 reaction to form the cyclobutane ring.
Quantitative Data Summary
While a direct, peer-reviewed comparative study providing kinetic data or yields under identical conditions for both reagents is sparse, the general consensus in the chemical literature is that 1,3-dibromopropane provides better and more efficient results. The established protocols, such as those in Organic Syntheses, predominantly utilize 1,3-dibromopropane for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
| Feature | This compound | 1,3-Dibromopropane |
| Relative Reactivity | Moderate | High[1] |
| Leaving Group | Chloride (Good) | Bromide (Excellent)[1] |
| Reaction Conditions | Generally require more forcing conditions (e.g., higher temperatures, longer reaction times)[1] | Milder reaction conditions are often sufficient |
| Expected Yield | Generally lower than with 1,3-dibromopropane under similar conditions | Moderate to good yields are well-documented[1] |
Experimental Protocols
The following is a detailed, well-established protocol for the synthesis of diethyl 1,1-cyclobutanedicarboxylate using 1,3-dibromopropane, adapted from Organic Syntheses. A similar procedure would be used for this compound, though adjustments to the reaction time and temperature would likely be necessary to achieve a comparable yield.
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using 1,3-Dibromopropane
Objective: To synthesize diethyl 1,1-cyclobutanedicarboxylate via the intramolecular cyclization of diethyl malonate with 1,3-dibromopropane.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane (trimethylene bromide)
-
Sodium metal
-
Absolute ethanol
-
Ether
-
Anhydrous sodium sulfate
-
Saturated salt solution
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-liter round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 gram atoms) of freshly cut sodium to 2.5 liters of absolute ethanol.
-
Reaction Setup: In a separate 5-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition inlet, combine 480 g (3.0 moles) of diethyl malonate and 606 g (3.0 moles) of 1,3-dibromopropane.
-
Reaction Execution: Heat the diethyl malonate and 1,3-dibromopropane mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution to the flask at a rate that maintains a smooth reflux. The addition should take approximately 1.5 hours.
-
Reflux and Solvent Removal: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes. Following the reflux period, distill off the ethanol.
-
Workup: Cool the reaction mixture and add 900 ml of cold water to dissolve the sodium bromide precipitate. Separate the organic layer, and extract the aqueous layer three times with 500-ml portions of ether.
-
Purification: Combine the organic layer and the ether extracts. Wash with 50 ml of a saturated salt solution and dry over 100 g of anhydrous sodium sulfate. Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure. The product, diethyl 1,1-cyclobutanedicarboxylate, is collected at 91–96°C/4 mm. The expected yield is 320–330 g (53–55%).
Note on using this compound: If this compound were to be used, a longer reflux time or a higher reaction temperature would likely be required to drive the reaction to completion due to the lower reactivity of the chloride leaving group. This could potentially lead to an increase in side products.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Reaction mechanism for cyclobutane synthesis.
Caption: Experimental workflow for cyclobutane synthesis.
References
A Comparative Guide to the Reaction Yields of 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
1,3-Dichloropropane is a versatile bifunctional building block in organic synthesis, prized for its ability to introduce a three-carbon propyl unit into a wide array of molecular structures. Its reactivity is primarily centered around the two terminal chlorine atoms, which act as effective leaving groups in nucleophilic substitution reactions. This guide provides a comparative analysis of the reaction yields of this compound in various transformations, supported by experimental data and detailed protocols to aid in synthetic planning and optimization.
Comparison of Reaction Yields
The utility of this compound as a synthetic precursor is demonstrated by its participation in a range of reactions, including nucleophilic substitutions and intramolecular cyclizations. The yields of these reactions are highly dependent on the nature of the nucleophile, reaction conditions, and solvent systems employed. Below is a summary of reported yields for key transformations of this compound and its precursors.
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Synthesis | 1,3-Propanediol, HCl, NH₄Cl | This compound | 97.2% | [1] |
| Synthesis | Bis(3-hydroxypropyl)ether, HCl | This compound | 61.4% (based on feed), ~85% (based on conversion) | [2][3] |
| Nucleophilic Substitution (N-alkylation) | 1,3-Dibromopropane, Tris(hydroxymethyl)aminomethane | 1,3-Bis[(trihydroxy)methylamino]propane | 30-80% | [4] |
| Nucleophilic Substitution (N-alkylation) | Acrylonitrile, Ammonia (multi-step to 1,3-Diaminopropane) | 1,3-Diaminopropane | 77.9-84.3% (for hydrogenation step) | [5] |
| Nucleophilic Substitution (S-alkylation) | 1,3-Propanedithiol, Dimethoxymethane | 1,3-Dithiane | 82-86% | [6] |
| Intramolecular Cyclization (Wurtz-type) | This compound, Zn, NaI | Cyclopropane | Not specified | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for key reactions involving this compound.
Protocol 1: Synthesis of this compound from 1,3-Propanediol
This procedure outlines the high-yield synthesis of this compound from its corresponding diol.[1]
Materials:
-
1,3-Propanediol (322 g)
-
Ammonium chloride (5 g)
-
Water (400 g)
-
Hydrogen chloride gas
-
1000 mL reaction flask with an oil-water separator and condenser
Procedure:
-
To a 1000 mL reaction flask equipped with an oil-water separator and a condenser, add 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.
-
Stir the mixture and raise the temperature to 60°C.
-
Begin to pass hydrogen chloride gas through the solution.
-
Continue passing HCl gas as the reaction mixture turns from clear to milky white.
-
Increase the temperature of the reaction mixture to 107°C to initiate reflux and liquid separation.
-
Continue the reflux for 3 hours, with a molar ratio of 1,3-propanediol to HCl gas of 1:3.
-
The lower aqueous phase in the oil-water separator is refluxed back into the reaction flask, while the upper oil layer, which is this compound, is separated and collected.
-
The final product has a purity of 99.7% as determined by HPLC, with a yield of 97.2%.[1]
Protocol 2: Williamson Ether Synthesis of 1,3-Bis(phenoxy)propane
This protocol is a representative example of a nucleophilic substitution reaction to form an ether from this compound.[10]
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide
-
Ethanol (solvent)
-
Water
-
Round-bottom flask with reflux condenser
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in ethanol.
-
Add phenol to the ethanolic sodium hydroxide solution and stir until sodium phenoxide is formed.
-
Add this compound to the reaction mixture.[10]
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the reactions of this compound, the following diagrams illustrate a key reaction pathway and a general experimental workflow.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US6423189B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. DE19926165C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane - Google Patents [patents.google.com]
- 5. JP3417597B2 - Method for producing 1,3-diaminopropane - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound one reaction with zn and nal gives: a) propane b) 1-chloropropane [scoop.eduncle.com]
- 8. allen.in [allen.in]
- 9. allen.in [allen.in]
- 10. benchchem.com [benchchem.com]
Validating Cyclopropane Formation from 1,3-Dichloropropane: A Comparative Guide to Synthetic Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of the cyclopropane motif is a critical capability. This guide provides a comprehensive comparison of the classic intramolecular Wurtz reaction of 1,3-dichloropropane against prominent alternative cyclopropanation methods, supported by experimental data and detailed protocols.
The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring structural motif in numerous natural products and pharmacologically active molecules. Its inherent ring strain imparts unique conformational and electronic properties, making it a valuable component in drug design. The synthesis of this strained ring system has been a subject of extensive research, with various methodologies developed over the years. This guide focuses on the validation of the mechanism for cyclopropane formation from this compound, a common and cost-effective starting material, and compares its performance with other established techniques.
Intramolecular Wurtz Reaction (Freund Reaction)
The formation of cyclopropane from 1,3-dihalopropanes via an intramolecular Wurtz-type reaction, first reported by August Freund in 1881, remains a foundational method in cyclopropane synthesis.[1][2] This reaction typically employs a reducing metal, such as sodium or zinc, to effect the intramolecular coupling.
Mechanism of Action
The reaction is understood to proceed through one of two primary mechanistic pathways, largely dependent on the metal used:
-
With Sodium (Radical/Anionic Pathway): The reaction with sodium metal is believed to initiate via a single-electron transfer (SET) from the sodium to one of the carbon-halogen bonds, forming a radical anion which then expels a halide ion to give a 3-halopropyl radical. A second SET to this radical generates a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the second carbon-halogen bond in an SN2 fashion to close the three-membered ring.
-
With Zinc (Organozinc Pathway): When zinc dust is used, the reaction is thought to proceed through the formation of an organozinc intermediate, akin to a Grignard reagent. Oxidative addition of zinc to one of the carbon-halogen bonds forms a 3-halopropylzinc halide. Subsequent intramolecular nucleophilic attack, with the carbon-zinc bond acting as the nucleophile, displaces the remaining halide to form cyclopropane. The use of sodium iodide as a catalyst in conjunction with zinc can enhance the reaction rate, likely through the in-situ formation of the more reactive 1,3-diiodopropane.
Caption: Proposed mechanisms for cyclopropane formation from this compound.
Comparison of Cyclopropanation Methodologies
A comparative analysis of the intramolecular Wurtz reaction with other prominent cyclopropanation methods reveals the advantages and limitations of each approach.
| Method | Starting Materials | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Intramolecular Wurtz (Freund Reaction) | 1,3-Dihalopropanes | Sodium or Zinc dust | Moderate | Inexpensive starting materials. | Can be inefficient; potential for side reactions (e.g., elimination). |
| Simmons-Smith Reaction | Alkenes | Diiodomethane, Zn-Cu couple or Et₂Zn | High (often >90%) | High yielding, stereospecific, good functional group tolerance.[1][3][4] | High cost of diiodomethane, pyrophoric nature of diethylzinc.[3] |
| Cyclopropanation with Diazomethane | Alkenes | Diazomethane (CH₂N₂), often with a catalyst (e.g., Pd(OAc)₂) | Variable (can be low) | Can be effective for certain substrates. | Diazomethane is toxic and explosive; potential for numerous side reactions.[5] |
Experimental Protocols
Protocol 1: Cyclopropane Synthesis via Intramolecular Wurtz Reaction (Illustrative)
-
Materials: this compound, zinc dust, sodium iodide (catalyst), ethanol (solvent).
-
Procedure: A mixture of zinc dust and a catalytic amount of sodium iodide in ethanol is heated. This compound is then added dropwise to the refluxing mixture. The reaction is monitored for the cessation of gas evolution. Upon completion, the cyclopropane product, being a gas at room temperature, is collected by condensation at low temperature. The reaction with sodium follows a similar procedure, typically in an inert solvent like toluene.
Protocol 2: Simmons-Smith Cyclopropanation of an Alkene
-
Materials: Alkene, diiodomethane, zinc-copper couple, diethyl ether (solvent).
-
Procedure: A flask is charged with a zinc-copper couple and diethyl ether under an inert atmosphere. Diiodomethane is added, and the mixture is stirred to form the organozinc carbenoid (iodomethylzinc iodide). The alkene is then added, and the reaction mixture is stirred, often with gentle heating, until the reaction is complete as monitored by techniques like TLC or GC. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated to yield the cyclopropane product, which is then purified by chromatography or distillation.[6][7]
Caption: Simplified experimental workflows for different cyclopropanation methods.
Conclusion
The intramolecular Wurtz reaction of this compound provides a direct and economical route to cyclopropane. However, for more complex molecules or when high yields and stereospecificity are paramount, the Simmons-Smith reaction is often the superior choice, despite its higher reagent costs.[3] Cyclopropanation with diazomethane is generally reserved for specific applications due to safety concerns and potential for low yields.[5] The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of the reaction, and available resources. This guide provides the foundational information to make an informed decision for the synthesis of cyclopropane-containing compounds.
References
- 1. August Freund - Wikipedia [en.wikipedia.org]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. brainly.in [brainly.in]
- 5. This compound one reaction with zn and nal gives: a) propane b) 1-chloropropane [scoop.eduncle.com]
- 6. (A): Treatment of this compound on treatment with Zn dust gives cyc.. [askfilo.com]
- 7. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]
Safety Operating Guide
Proper Disposal of 1,3-Dichloropropane: A Guide for Laboratory Professionals
The safe handling and disposal of 1,3-Dichloropropane, a flammable and hazardous halogenated organic solvent, are critical for ensuring laboratory safety and environmental compliance. Adherence to proper procedures minimizes risks of fire, chemical exposure, and environmental contamination, while also managing disposal costs effectively.
Immediate Safety and Handling
Before handling this compound, it is essential to be aware of its hazards. It is a highly flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][3][4] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5][6] Use explosion-proof electrical and ventilating equipment, and only non-sparking tools to prevent ignition.[1][5][6]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Wear nitrile gloves or other chemically resistant gloves.[7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance.[4]
-
Eye Protection: Safety glasses are sufficient for small-scale operations, but splash-proof chemical goggles must be worn when transferring larger volumes.[7]
-
Protective Clothing: Wear suitable protective clothing to avoid skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate, use a filter respirator for organic gases and vapors appropriate for the airborne concentration of the substance.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is the most critical step in the disposal process. This compound is a halogenated organic solvent. Halogenated solvents must be collected separately from non-halogenated solvents.
Key Segregation Principles:
-
Separate Halogenated and Non-Halogenated Waste: Mixing non-halogenated solvents with even a small amount of halogenated waste requires the entire mixture to be treated as halogenated waste.[7] This is crucial because the disposal of halogenated solvents, typically via incineration, is significantly more complex and can be two to three times more expensive than the disposal of non-halogenated solvents, which may be recycled as fuel additives.[3][8]
-
Avoid Contamination: Do not mix halogenated solvent waste with other waste categories such as heavy metals, pesticides, cyanides, acids, bases, or acutely toxic "P-listed" wastes.[3][4]
Operational Plan: Step-by-Step Disposal Procedure
-
Container Selection: Collect this compound waste in a compatible, leak-proof container with a screw-top cap.[8] Polyethylene containers are often recommended, as halogenated solvents can produce acids that corrode metal cans.[4] Ensure the container is in good condition.[4]
-
Labeling: Affix a hazardous waste tag to the container immediately.[3] The label must clearly identify the contents, including the words "Waste: this compound" and list all chemical constituents with their approximate percentages.[3][7] The appropriate hazard warnings (e.g., Flammable, Toxic) must also be checked.[3]
-
Accumulation: Add waste to the container in a well-ventilated area, such as a chemical fume hood.[3] Keep the container closed at all times except when actively adding waste to prevent the release of flammable or toxic vapors.[4][7]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] The storage area should be cool, dry, and well-ventilated, away from incompatible materials, direct sunlight, and sources of ignition.[1][4][9] Ensure the container is stored in secondary containment to prevent spills.[3]
-
Final Disposal: Once the container is full or you need to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3] Do not dispose of this compound down the drain or by evaporation.[4] Disposal must be carried out by an appropriate treatment and disposal facility in accordance with all local, state, and federal regulations.[1][10]
Emergency Procedures: Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the spill area.[1][10] Alert others in the vicinity.
-
Remove Ignition Sources: Immediately remove all heat, sparks, and ignition sources from the area.[1][2][10]
-
Containment: Wearing appropriate PPE, contain the spill by absorbing the liquid with an inert material like sand, vermiculite, or earth.[1][2][10] Do not use combustible materials.
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a sealable, properly labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area once the material has been removed.
-
Reporting: Report the incident to your EHS department. For large or highly toxic spills, call emergency services immediately.[7]
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source |
| CAS Number | 142-28-9 | [1][11] |
| UN Number | 1993 | [11] |
| Molecular Weight | 112.98 g/mol | [11] |
| Flash Point | 16°C (60.8°F) / 21°C (70°F) | [1][2] |
| Hazard Class | Flammable Liquid (Class 3) | [8][11] |
| Hazard Statements | H225/H226 (Highly flammable liquid and vapour), H332 (Harmful if inhaled) | [1][5] |
| NFPA Rating | Health: 2, Flammability: 3, Reactivity: 0 | [12] |
Disposal Workflow Visualization
The following diagram illustrates the standard workflow for the proper handling and disposal of this compound waste in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 10. nj.gov [nj.gov]
- 11. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
Personal protective equipment for handling 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,3-Dichloropropane. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, a highly flammable and hazardous chemical, the following personal protective equipment is mandatory to prevent exposure and ensure personal safety.
Summary of Required PPE:
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Safety equipment suppliers can provide recommendations on the most protective glove and clothing material.[2] All protective clothing (suits, gloves, footwear, headgear) should be clean, available each day, and put on before work.[2] |
| Respiratory Protection | Use in a well-ventilated area.[3] If ventilation is inadequate, use a filter respirator for organic gases and vapors adapted to the airborne concentration of the substance.[4] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value |
| Flash Point | 70°F (21.11°C)[1] to 96.8°F (36°C) |
| Lower Explosive Limit | 3.4%[1] |
| Upper Explosive Limit | 14.5%[1] |
| Autoignition Temperature | 896°F (480°C)[1] |
| Vapor Density | 3.90 (Air = 1)[5] |
| Specific Gravity | 1.1878 at 68°F (Denser than water)[6] |
| Occupational Exposure Limits (Austria) | 75 ppm (350 mg/m³) - 8 hours; 375 ppm (1750 mg/m³) - Short term[4] |
| Occupational Exposure Limits (Spain) | 75 ppm (352 mg/m³) - 8 hours; 110 ppm (517 mg/m³) - Short term[4] |
Operational Plan: Handling and Storage
Preparation:
-
Training: Before working with this compound, ensure you are trained on its proper handling and storage.[7]
-
Area Setup: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure emergency eyewash fountains and safety showers are readily accessible.[2]
-
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[4][8] All equipment used when handling the product must be grounded to prevent static discharge.[3][5] Use non-sparking tools.[1][3][4]
-
PPE: Don all required personal protective equipment as outlined in Section 1.
Handling Procedures:
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors.[3] Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Prevent Ignition: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4][8] No smoking is permitted in the handling area.[3][4][8]
-
Transfer: When transferring, ground and bond containers.[1] If possible, automatically pump the liquid from storage containers to process containers.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in the work area.[3] Contaminated work clothes should be laundered separately by individuals informed of the hazards.[2]
Storage:
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][4][8]
-
Location: Store in an approved flame-proof area.[3] Do not store in pits, basements, or areas where vapors may be trapped.[3]
-
Incompatibilities: Store separately from food and feedstuffs, oxidants, acids, bases, and alumina.[4] Also, avoid contact with aluminum, magnesium, and halogens.[9]
-
Container Integrity: Protect containers against physical damage and check regularly for leaks.[3]
Emergency and Disposal Plan
Spill Response:
-
Evacuate and Isolate: Evacuate non-essential personnel from the spill area.[2] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[6]
-
Eliminate Ignition Sources: Remove all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[1][2][5][6]
-
Containment: Stop the leak if it can be done without risk.[6] Dike the area far ahead of a large liquid spill for later disposal.[6]
-
Absorption: Absorb the spill with inert material such as vermiculite, sand, or dry earth.[1][2][6] Do not use combustible materials like sawdust.[8]
-
Cleanup: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[6]
-
Ventilation: Ventilate the area and wash it after the cleanup is complete.[2] Do not wash the spill into the sewer.[4][7]
Fire Response:
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or regular foam.[1] For large fires, use water spray, fog, or regular foam.[1] A water spray can also be used to keep fire-exposed containers cool.[1][2]
-
Protective Gear: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[1]
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode in the heat of a fire.[1][2] Poisonous gases, including phosgene and hydrogen chloride, are produced in a fire.[2]
First Aid:
-
Inhalation: Move the victim to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical aid.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Get medical aid immediately.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Disposal:
-
Waste Classification: It may be necessary to dispose of this compound as a hazardous waste.[2][7]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[4][8] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[2][7]
-
Containers: Empty containers retain product residue and can be dangerous.[1] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. This compound | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,3-Dichloropropene [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
